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  • Product: 4-(2-Hydroxyethoxy)-3-nitropyridine
  • CAS: 859776-95-7

Core Science & Biosynthesis

Foundational

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-(2-Hydroxyethoxy)-3-nitropyridine (CAS 859776-95-7) Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist 4-(2-Hydroxyethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2-Hydroxyethoxy)-3-nitropyridine (CAS 859776-95-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

4-(2-Hydroxyethoxy)-3-nitropyridine is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex heterocyclic molecules. Its strategic combination of a nitro group, a pyridine core, and a flexible hydroxyethoxy side chain makes it a highly valuable synthon for constructing targeted therapeutics. The nitro group serves as a versatile precursor to an amino group, which is a common site for further elaboration, while the hydroxyethoxy chain can enhance solubility and provide a key interaction point with biological targets. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and application, with a particular focus on its role in the development of next-generation kinase inhibitors.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of synthetic chemistry. While extensive experimental data for this specific compound is not broadly published, the following properties are compiled from supplier data and predictive models based on its structure.

Physicochemical Properties

The key physical and chemical properties of 4-(2-Hydroxyethoxy)-3-nitropyridine are summarized below.

PropertyValueSource/Method
CAS Number 859776-95-7-
Molecular Formula C₇H₈N₂O₄Calculated
Molecular Weight 184.15 g/mol Calculated
Appearance Expected to be a yellow to light brown solidAnalogous Compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in DMSO, Methanol, Ethyl AcetateAnalogous Compounds
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis. The following are predicted key signatures for structural elucidation.[1][2]

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ ~8.8-9.0 ppm (s, 1H) : Proton at C2, deshielded by the adjacent nitro group and ring nitrogen.

    • δ ~8.4-8.6 ppm (d, 1H) : Proton at C6, coupled to the proton at C5.

    • δ ~7.2-7.4 ppm (d, 1H) : Proton at C5, coupled to the proton at C6.

    • δ ~4.2-4.4 ppm (t, 2H) : Methylene group adjacent to the pyridine oxygen (-O-CH₂-).

    • δ ~3.7-3.9 ppm (t, 2H) : Methylene group adjacent to the hydroxyl group (-CH₂-OH).

    • δ ~4.9-5.1 ppm (t, 1H) : Hydroxyl proton (-OH), may be broad and exchangeable.

  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ ~160-165 ppm : C4 (bearing the ether linkage).

    • δ ~150-155 ppm : C2 or C6.

    • δ ~140-145 ppm : C3 (bearing the nitro group).

    • δ ~110-115 ppm : C5.

    • δ ~70-75 ppm : C of -O-CH₂-.

    • δ ~58-62 ppm : C of -CH₂-OH.

  • Mass Spectrometry (ESI-MS) :

    • Expected [M+H]⁺ ion at m/z 185.05.

    • Expected [M+Na]⁺ ion at m/z 207.03.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹) :

    • ~3400-3200 cm⁻¹ : O-H stretch (broad), characteristic of the alcohol.

    • ~3100-3000 cm⁻¹ : C-H stretch (aromatic).

    • ~1580 & ~1350 cm⁻¹ : Asymmetric and symmetric N-O stretches of the nitro group.

    • ~1250-1200 cm⁻¹ : C-O-C stretch (aryl ether).

    • ~1050 cm⁻¹ : C-O stretch (primary alcohol).

Synthesis and Chemical Reactivity

The primary route to 4-(2-Hydroxyethoxy)-3-nitropyridine is via a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of heterocyclic chemistry.

Recommended Synthetic Protocol: Williamson Ether Synthesis

The most logical and field-proven approach involves the reaction of a suitable 4-substituted-3-nitropyridine with ethylene glycol. The starting material of choice is typically 4-chloro-3-nitropyridine, as the chloride is an excellent leaving group activated by the electron-withdrawing nitro group.

Reaction Causality: The electron-withdrawing effect of the nitro group at the 3-position and the ring nitrogen makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. Ethylene glycol, in the presence of a base, forms an alkoxide that readily displaces the chloride at C4.

Synthesis_of_4-(2-Hydroxyethoxy)-3-nitropyridine cluster_reactants Reactants cluster_product Product R1 4-Chloro-3-nitropyridine P 4-(2-Hydroxyethoxy)-3-nitropyridine R1->P Solvent (e.g., DMF, THF) Heat R2 Ethylene Glycol R2->P Base Base (e.g., NaH, K₂CO₃) Base->P

Caption: Synthetic pathway via Williamson Ether Synthesis.

Step-by-Step Experimental Protocol:
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous ethylene glycol (10 eq.) and a suitable anhydrous solvent such as DMF or THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the sodium alkoxide.

  • Substrate Addition: Dissolve 4-chloro-3-nitropyridine (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 4-(2-Hydroxyethoxy)-3-nitropyridine as a solid.

Key Chemical Reactivity

The molecule's functionality allows for several key transformations:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions like catalytic hydrogenation (H₂/Pd-C), or chemical reduction with reagents like iron powder in acetic acid or sodium dithionite. This transformation is fundamental to using the compound as an intermediate, as the resulting 3-amino group is a key handle for building more complex structures.

  • Modification of the Hydroxyl Group: The primary alcohol can undergo esterification, etherification, or oxidation, allowing for the introduction of diverse functionalities to modulate properties like lipophilicity and target engagement.

  • Reactions of the Pyridine Ring: While the ring is electron-deficient, further electrophilic substitution is difficult. However, the N-oxide can be formed, which can alter the reactivity profile of the ring system.

Applications in Drug Discovery

4-(2-Hydroxyethoxy)-3-nitropyridine is not typically a final drug product but rather a critical intermediate in multi-step syntheses. Its most prominent application is in the field of oncology, particularly in the development of kinase inhibitors.

Case Study: Intermediate in RAF Inhibitor Synthesis

Research into novel treatments for RAS mutant cancers has led to the development of potent and selective RAF inhibitors. In the discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a compound that has entered clinical trials, a structurally similar core is utilized.[3] The 2-hydroxyethoxy side chain was found to be crucial for interacting with the DFG loop of the kinase, significantly improving cellular potency.[3]

The synthetic utility of 4-(2-Hydroxyethoxy)-3-nitropyridine lies in its ability to be converted into a 3-amino-4-(2-hydroxyethoxy)pyridine scaffold. This scaffold can then be coupled with other fragments, often through palladium-catalyzed cross-coupling reactions, to build the final drug candidate.

Application_in_Drug_Synthesis Start 4-(2-Hydroxyethoxy)-3-nitropyridine Intermediate1 3-Amino-4-(2-hydroxyethoxy)pyridine (Key Scaffold) Start->Intermediate1 Nitro Reduction (e.g., H₂/Pd-C) Final Complex Drug Candidate (e.g., Kinase Inhibitor) Intermediate1->Final Pd-Catalyzed Cross-Coupling Intermediate2 Aryl Halide Fragment Intermediate2->Final

Caption: Role as an intermediate in a drug discovery workflow.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 859776-95-7 is not widely available, data from structurally similar nitropyridine derivatives provides a strong basis for safe handling protocols.[4][5][6] The primary hazards are associated with irritation.

Hazard Identification
  • Eye Irritation : Causes serious eye irritation.[6][7]

  • Skin Irritation : Causes skin irritation. May be harmful if absorbed through the skin.[4][7]

  • Respiratory Irritation : May cause respiratory tract irritation. May be harmful if inhaled.[4][7]

  • Ingestion : May be harmful if swallowed.[4]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Eyewash stations and safety showers should be readily accessible.[4]

  • Eye/Face Protection : Wear chemical safety goggles or a face shield.[6]

  • Skin Protection : Wear nitrile or neoprene protective gloves and a laboratory coat.[4]

  • Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator.

  • General Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[4][5][6]

  • Skin : Remove contaminated clothing and wash skin immediately with soap and plenty of water. Seek medical attention if irritation persists.[4][6]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]

  • Keep away from strong oxidizing agents and strong acids.[6]

Conclusion

4-(2-Hydroxyethoxy)-3-nitropyridine is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined reactivity and strategic placement of functional groups provide a reliable and versatile platform for the synthesis of sophisticated molecular architectures. As research into targeted therapies continues to expand, the importance of such well-designed intermediates will only grow, solidifying their place as essential components in the drug discovery pipeline.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine. Retrieved from [Link]

  • Ramurthy, S., Taft, B. R., Aversa, R. J., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013–2027. Available at: [Link]

  • University of California, Irvine. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(3-nitropyridin-4-yloxy)ethanol: Structure, Synthesis, and Potential Applications

Abstract: The pyridine ring is a foundational scaffold in medicinal chemistry, lending its unique electronic and structural properties to a vast array of therapeutic agents. The derivative 2-(3-nitropyridin-4-yloxy)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridine ring is a foundational scaffold in medicinal chemistry, lending its unique electronic and structural properties to a vast array of therapeutic agents. The derivative 2-(3-nitropyridin-4-yloxy)ethanol combines this privileged heterocycle with three key functional groups: a nitro group, an ether linkage, and a primary alcohol. This specific arrangement provides a versatile platform for chemical modification and targeted biological interactions. This technical guide offers a comprehensive analysis of 2-(3-nitropyridin-4-yloxy)ethanol, detailing its core molecular attributes, a logical and robust synthesis protocol, and its inferred potential as a valuable building block for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

The structure and physicochemical properties of a compound are the fundamental determinants of its chemical behavior and potential biological activity.

Chemical Structure

The formal IUPAC name, 2-(3-nitropyridin-4-yloxy)ethanol, precisely describes the molecular architecture. It consists of a pyridine ring substituted with a nitro group at the 3-position. An ethanol molecule is linked to the 4-position of this nitropyridine ring via an ether (-O-) bond. The terminal hydroxyl group of the ethanol moiety remains available for further chemical reactions.

Caption: Chemical structure of 2-(3-nitropyridin-4-yloxy)ethanol.

Physicochemical Properties

A summary of the key quantitative data for 2-(3-nitropyridin-4-yloxy)ethanol is provided below. These values are essential for experimental design, including solvent selection, reaction monitoring, and purification.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄-
Molecular Weight 184.15 g/mol Calculated[1]
Appearance (Predicted) Pale yellow solid or oil-
Solubility (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)-

Synthesis and Characterization

A reliable synthetic route is paramount for obtaining high-purity material for research and development. The proposed synthesis is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2][3][4]

Proposed Synthesis Pathway: Williamson Ether Synthesis

This method involves the nucleophilic substitution of a halide on the pyridine ring by an alkoxide. The electron-withdrawing effect of the nitro group activates the 4-position of the pyridine ring towards nucleophilic aromatic substitution (SNAᵣ), making 4-chloro-3-nitropyridine an excellent starting material.

Synthesis_Workflow SM1 4-Chloro-3-nitropyridine Reaction Reaction Mixture (e.g., 60-100 °C) SM1->Reaction SM2 Ethylene Glycol (excess) SM2->Reaction Base Strong Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Cool 2. Quench Purification Column Chromatography Workup->Purification Crude Product Product 2-(3-nitropyridin-4-yloxy)ethanol Purification->Product Pure Product

Caption: Proposed workflow for the synthesis of 2-(3-nitropyridin-4-yloxy)ethanol.

Experimental Protocol:

  • Alkoxide Formation (Option A - with NaH): To a stirred solution of ethylene glycol (5-10 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

    • Causality: Ethylene glycol is used in excess to act as both the reactant and a co-solvent. NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide, the active nucleophile.[4] The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 4-chloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

    • Causality: The highly nucleophilic alkoxide attacks the electron-deficient C4 carbon of the pyridine ring, displacing the chloride leaving group in an SₙAr mechanism. Heating is required to provide the necessary activation energy for the substitution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-chloro-3-nitropyridine) is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water or a saturated aqueous NH₄Cl solution. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Causality: Quenching neutralizes any remaining base. Extraction separates the organic product from the aqueous phase containing inorganic salts.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Causality: Column chromatography is a standard and effective method for separating the desired product from unreacted ethylene glycol and any side products, yielding the pure compound.

Spectroscopic Characterization (Predicted)

Structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the three different types of protons:

    • Three aromatic protons on the pyridine ring, likely appearing as doublets and a singlet in the δ 7.0-9.0 ppm region.

    • Two methylene groups (-CH₂-) from the ethanol chain, appearing as two distinct triplets around δ 3.5-4.5 ppm due to their different chemical environments (one adjacent to the ether oxygen, one adjacent to the hydroxyl group).

    • A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal seven unique carbon signals, corresponding to the five carbons of the nitropyridine ring and the two carbons of the ethanol side chain.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected to confirm the presence of the principal functional groups:

    • A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • Strong asymmetric and symmetric stretching bands for the nitro group (N-O) around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

    • C-O stretching bands for the ether and alcohol functionalities in the 1250-1050 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺), which should correspond to the calculated value of 184.15 g/mol .

Relevance in Medicinal Chemistry and Drug Development

2-(3-nitropyridin-4-yloxy)ethanol is not merely a single molecule but a strategic platform for generating diverse chemical entities for drug discovery programs.

The Nitropyridine Scaffold: A Privileged Structure

Nitropyridine derivatives are of significant interest due to their wide range of biological activities. The nitro group is a strong electron-withdrawing group that profoundly influences the electronic properties of the pyridine ring. This feature can be critical for binding to biological targets, such as enzyme active sites. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.

A Versatile Chemical Building Block

Each functional group on 2-(3-nitropyridin-4-yloxy)ethanol serves as a "handle" for further synthetic elaboration, allowing for the systematic exploration of chemical space.

  • The Terminal Hydroxyl Group: This primary alcohol is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, esterified with various carboxylic acids, or converted to amines, providing a wide range of derivatives with different physicochemical properties (e.g., solubility, lipophilicity).

  • The Nitro Group: The nitro group can be a critical pharmacophore itself. Alternatively, it can be chemically reduced to an amino group. This transformation from an electron-withdrawing group to an electron-donating group dramatically alters the molecule's electronic character and introduces a new site for functionalization, such as amide bond formation. The resulting 2-(3-aminopyridin-4-yloxy)ethanol is a known compound, highlighting the feasibility of this transformation.[5]

  • The Pyridine Ring: The aromatic ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new groups.

This multi-faceted reactivity makes the molecule an ideal starting point for constructing a library of compounds for high-throughput screening in various disease models.

Safety and Handling

  • General Precautions: Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(3-nitropyridin-4-yloxy)ethanol represents a strategically designed chemical entity with significant potential for researchers in drug discovery and medicinal chemistry. Its well-defined structure, accessible synthesis via established chemical principles, and multiple points for chemical diversification make it an attractive scaffold. By leveraging the unique properties of the nitropyridine core and the versatile reactivity of its side chain, scientists can utilize this compound as a foundational building block to develop novel molecules aimed at a wide range of biological targets.

References

  • ChemBK. Ethanol, 2-[(3-nitropyrazolo[1,5-a]pyridin-2-yl)oxy]-. Available at: [Link]

  • PubChemLite. 2-((3-nitropyrazolo(1,5-a)pyridin-2-yl)oxy)ethanol. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • PubChem. 2-[(4-Methyl-3-nitropyridin-2-yl)amino]ethanol. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • PubChem. 2-Nitro-1-(pyridin-3-yl)ethanol. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. Available at: [Link]

  • Schmalz, H.-G. et al. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

  • Chemical Synthesis Database. 2-pyrimidin-4-yl-ethanol. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]

  • CalculatorSoup. Molecular Weight Calculator. Available at: [Link]

  • Loughborough University Research Repository. NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Available at: [Link]

  • PubChem. (4-Nitropyridin-2-yl)methanol. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 4-Alkoxy-3-Nitropyridine Derivatives in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility of 4-alkoxy-3-nitropyridine derivatives in organic solvents, a critical physicochemical parameter for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-alkoxy-3-nitropyridine derivatives in organic solvents, a critical physicochemical parameter for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on delivering a robust theoretical framework, qualitative solubility trends, and a detailed experimental protocol for the systematic determination of solubility. By understanding the interplay of intermolecular forces and molecular structure, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening of this important class of compounds.

Introduction: The Significance of 4-Alkoxy-3-Nitropyridine Derivatives

The 4-alkoxy-3-nitropyridine scaffold is a privileged structure in medicinal chemistry and materials science. The pyridine ring, a common motif in pharmaceuticals, combined with the electron-withdrawing nitro group and the versatile alkoxy substituent, imparts unique electronic and steric properties to these molecules.[1] These derivatives serve as key intermediates in the synthesis of a wide range of biologically active compounds, including potential therapeutic agents for various diseases.[1] A thorough understanding of their solubility in organic solvents is paramount for efficient process development, from reaction optimization and product purification to the preparation of stock solutions for high-throughput screening and formulation of final drug products.[2]

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure of 4-Alkoxy-3-Nitropyridine Derivatives

The solubility of 4-alkoxy-3-nitropyridine derivatives is dictated by the combined physicochemical properties of its three key structural components: the pyridine ring, the nitro group, and the alkoxy chain.

Caption: General molecular structure of a 4-alkoxy-3-nitropyridine derivative.

  • Pyridine Ring: The aromatic pyridine ring is a weakly basic heterocycle with a dipole moment. The nitrogen atom can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): The strongly electron-withdrawing and highly polar nitro group significantly influences the electronic properties of the pyridine ring and can participate in dipole-dipole interactions.

  • Alkoxy Group (-OR): The alkoxy group's properties depend on the nature of the alkyl chain (R). Shorter, linear alkyl chains contribute to some polarity, while longer, more branched chains increase the molecule's lipophilicity and steric bulk.

Intermolecular Forces at Play

The dissolution of 4-alkoxy-3-nitropyridine derivatives in organic solvents involves the following key intermolecular interactions:

  • Dipole-Dipole Interactions: The polar nature of the C-N and C=N bonds in the pyridine ring, and especially the highly polar nitro group, leads to significant dipole-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols). The oxygen atoms of the nitro and alkoxy groups can also act as weak hydrogen bond acceptors.

  • Van der Waals Forces (London Dispersion Forces): These are weak, non-specific interactions that occur between all molecules and become more significant with increasing molecular size and surface area. The non-polar alkyl chain of the alkoxy group and the aromatic ring system will primarily interact with non-polar solvents through these forces.

Qualitative and Semi-Quantitative Solubility Profile

While comprehensive quantitative solubility data is scarce, the available literature provides qualitative insights into the solubility of some 4-alkoxy-3-nitropyridine derivatives. This information is summarized below.

DerivativeSolventSolubilityReference(s)
4-Methoxy-3-nitropyridineEthanolSoluble[3]
AcetoneSoluble[3]
MethanolSoluble[4]
WaterLess Soluble[3]
DMSOSoluble[4]
4-Ethoxy-3-nitropyridineNot specifiedAssumed soluble in organic solvents for synthesis[5][6]
4-Alkoxypyridines (long chain)DMSOSoluble (used as a solvent in synthesis)[7]

General Trends and Predictions:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent candidates for dissolving 4-alkoxy-3-nitropyridine derivatives due to their ability to engage in strong dipole-dipole interactions with the polar nitro group and pyridine ring.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is also expected in these solvents, facilitated by dipole-dipole interactions and hydrogen bonding with the pyridine nitrogen and oxygen atoms.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is likely to be poor in non-polar solvents, as the strong solute-solute interactions (due to the polar moieties) are not overcome by the weak van der Waals forces with the solvent.

  • Effect of Alkoxy Chain Length: As the length of the alkyl chain in the alkoxy group increases, the lipophilicity of the molecule increases. This is expected to decrease solubility in highly polar solvents and increase solubility in less polar organic solvents.[8]

  • Effect of Alkoxy Chain Branching: Branching in the alkyl chain can disrupt crystal packing, which may lead to increased solubility compared to the linear isomer. However, it also increases steric hindrance, which could affect solvent interactions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[9]

Materials and Equipment
  • High-purity 4-alkoxy-3-nitropyridine derivative

  • Analytical grade organic solvents

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Step-by-Step Methodology

Caption: Experimental workflow for the isothermal shake-flask method.

  • Preparation of Saturated Solutions: To a series of vials, add a known volume or mass of the selected organic solvent. Add an excess amount of the 4-alkoxy-3-nitropyridine derivative to each vial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The attainment of equilibrium should be confirmed by measuring the concentration at different time points until it becomes constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle. For fine particles, centrifugation at a constant temperature can be employed.

  • Sample Withdrawal and Filtration: Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the mass of the dissolved solute.

    • Chromatographic Method (e.g., HPLC): Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a validated HPLC method with a calibration curve. This is particularly useful for high-throughput solubility screening.

  • Calculation of Solubility: From the mass of the dissolved solute and the volume or mass of the solvent, calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Self-Validating System and Best Practices
  • Purity of Compound and Solvents: Ensure the use of high-purity compounds and analytical grade solvents to avoid erroneous results.

  • Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is highly temperature-dependent.

  • Equilibrium Confirmation: Verify that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not change.

  • Avoidance of Supersaturation: Be cautious during sample handling to prevent temperature fluctuations that could lead to the formation of a supersaturated solution.

  • Replicates: Perform experiments in triplicate to ensure the reproducibility and statistical validity of the results.

Predictive Approaches: QSPR Modeling

Quantitative Structure-Property Relationship (QSPR) models are computational tools that can predict the physicochemical properties of molecules, including solubility, based on their molecular structure.[10][11][12][13] These models use calculated molecular descriptors to establish a mathematical relationship with the experimental solubility data. While developing a specific QSPR model for 4-alkoxy-3-nitropyridine derivatives would require a substantial dataset of experimental solubility values, existing models for drug-like compounds can provide initial estimates. For researchers with a series of these derivatives, developing a focused QSPR model could be a valuable tool for prioritizing synthesis and experimental testing.

Conclusion

This technical guide provides a foundational understanding of the solubility of 4-alkoxy-3-nitropyridine derivatives in organic solvents. While specific quantitative data remains limited, the theoretical principles and the detailed experimental protocol presented herein empower researchers to systematically investigate and determine the solubility of their compounds of interest. A thorough understanding and accurate measurement of solubility are indispensable for the successful development and application of this versatile class of molecules in both academic and industrial settings.

References

  • Development of QSPR Strategy for the Solubility Prediction. PubMed. [Link]

  • QSAR and QSPR Model Development and Comparison for Drugs Having Low Solubility. Semantic Scholar. [Link]

  • (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. [Link]

  • Direct Experimental Evidence for Alkoxyl Radicals Reacting as Hydrogen Atom Donors toward Pyridines. ACS Publications. [Link]

  • Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals. MDPI. [Link]

  • Radical chain monoalkylation of pyridines. PMC. [Link]

  • New QSPR study for the prediction of aqueous solubility of drug-like compounds. PubMed. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Chemical Properties of 4-Nitropyridine (CAS 1122-61-8). Cheméo. [Link]

  • Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. RSC Publishing. [Link]

  • Effect of the alkoxy-chain length (n) of the pyridine-based derivatives... ResearchGate. [Link]

  • DMF Work-up and Solubility Issues. Reddit. [Link]

  • 4-Ethoxy-3-Nitropyridine 98.0%(GC). Pure Synth. [Link]

  • Solubility parameters of solvents and homopolymers. DMF: N,N-dimethylformamide. ResearchGate. [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. ResearchGate. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • 4-Methoxy-3-nitropyridine. PubChem. [Link]

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Semantic Scholar. [Link]

  • SOLUBILITY DATA SERIES. IUPAC. [Link]

  • 4-Isopropoxy-3-nitrophenol. PubChem. [Link]

  • Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. ResearchGate. [Link]

  • A Study of Acid-Base Equilibria in Acetonitrile Systems of 2-Halo(Cl,Br,I)-4-nitropicoline(3,5,6) N-oxides. ResearchGate. [Link]

  • Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. PMC. [Link]

  • Experimental Study of the Thermal Effect of the Dissolution Reaction for Some Alkalis and Salts with Natural Mixing and Forced Stirring. E3S Web of Conferences. [Link]

  • SUSTAINABLE SYNTHESIS OF 4-ACYLPYRIDINES THROUGH AIR OXIDATION OF DEAROMATIZED 4-ALKYLPYRIDINES. YorkSpace. [Link]

Sources

Exploratory

nitropyridine building blocks for medicinal chemistry scaffolds

Topic: : From Reagent Reactivity to Privileged Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers From Reagent Reactivity to Privileged Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : From Reagent Reactivity to Privileged Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

From Reagent Reactivity to Privileged Scaffolds

Executive Summary

Nitropyridines are not merely reagents; they are "latent" scaffolds. In medicinal chemistry, the nitro group serves a dual purpose: first as a powerful electron-withdrawing group (EWG) that activates the pyridine ring for nucleophilic attack (


), and second as a masked amino group that, upon reduction, reverses electronic polarity to enable heterocyclization. This guide details the mechanistic exploitation of nitropyridines to access privileged pharmacophores like 7-azaindoles and imidazo[4,5-b]pyridines, providing robust, self-validating protocols for library synthesis.
The Electronic "Push-Pull" Strategy

The strategic value of nitropyridines lies in their ability to modulate the electron density of the pyridine ring.

  • The Activation Phase (Nitro as EWG): A nitro group at the C3 position of a 2-halopyridine creates an extreme electron deficiency at C2. This lowers the energy barrier for the formation of the Meisenheimer complex during Nucleophilic Aromatic Substitution (

    
    ), allowing substitution with weak nucleophiles or sterically hindered amines that would fail with simple halopyridines.
    
  • The Cyclization Phase (Amine as EDG): Post-functionalization, reducing the nitro group (

    
    ) switches the substituent from a strong EWG to a strong Electron Donating Group (EDG). This "polarity inversion" is the key step that triggers cyclization into fused bicyclic systems.
    
Visualizing the Divergent Synthesis

The following diagram illustrates how a single building block (2-chloro-3-nitropyridine) branches into multiple high-value scaffolds.

Nitropyridine_Divergence Start 2-Chloro-3-Nitropyridine (Electrophilic Core) Inter1 Intermediate A (2-Amino-3-nitropyridine) Start->Inter1 SNAr (R-NH2) Inter2 Intermediate B (2-Alkynyl-3-nitropyridine) Start->Inter2 Sonogashira (Alkyne) Red1 Reduction (NO2 -> NH2) Inter1->Red1 Red2 Reduction (NO2 -> NH2) Inter2->Red2 Prod1 Imidazo[4,5-b]pyridine (Privileged Scaffold) Red1->Prod1 + Aldehyde (Cyclization) Prod3 Pyrido[2,3-b]razinone (Viral RT Inhibitor) Red1->Prod3 + α-Haloester (Cyclization) Prod2 7-Azaindole (Kinase Inhibitor Core) Red2->Prod2 Spontaneous Cyclization

Figure 1: Divergent synthesis pathways from the 2-chloro-3-nitropyridine core.

Core Reactivity: Regioselective

The


 reaction is the primary entry point. While 2,4-dichloro-3-nitropyridine offers two electrophilic sites, the C4 position is generally more reactive due to para-conjugation with the pyridine nitrogen, but the C2 position is activated by the ortho-nitro group.

Critical Insight: In 2-chloro-3-nitropyridines, the reaction is often fast and exothermic. A common failure mode in library synthesis is bis-addition or hydrolysis if water is present in the solvent.

Protocol 1: Regioselective

with Primary Amines

Objective: Synthesis of 2-amino-3-nitropyridine intermediates.

  • Preparation: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF .

    • Note: MeCN is preferred for easier workup; DMF is required for low-solubility amines.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Inorganic bases (

    
    ) can be used but often lead to heterogeneous mixtures that stall stirring.
    
  • Nucleophile Addition: Add the primary amine (1.05 equiv) dropwise at 0°C .

    • Why 0°C? Controlling the exotherm prevents side reactions (e.g., displacement of the nitro group, though rare, or polymerization).

  • Reaction: Allow to warm to RT. Monitor by LCMS (typically complete in <2 hours).

  • Workup:

    • If MeCN: Evaporate solvent, redissolve in EtOAc, wash with water.[1]

    • If DMF: Pour into ice water. The product usually precipitates as a yellow/orange solid. Filter and dry.[2][3][4][5]

Data Validation:

Parameter Nitropyridine Substrate Simple Pyridine Substrate
Reaction Temp 0°C to RT >80°C (often requires microwave)
Time 1-2 Hours 12-24 Hours
Yield >90% 40-60%

| Mechanism | Fast Meisenheimer formation | Slow/High Energy Barrier |

The Reduction Gateway

Reducing the nitro group in the presence of a pyridine ring requires chemoselectivity. Standard hydrogenation (


) can sometimes reduce the pyridine ring itself or cause dechlorination if a halogen is present elsewhere.

Recommended Method: Iron/Ammonium Chloride (Fe/NH4Cl) This method is chemoselective, avoids dechlorination, and tolerates other reducible groups (like nitriles or esters).

Protocol 2: Chemoselective Nitro Reduction
  • Setup: Suspend the 3-nitropyridine intermediate (1 mmol) in a mixture of Ethanol:Water (3:1) .

  • Reagents: Add Iron powder (5 equiv, <325 mesh) and Ammonium Chloride (5 equiv).

  • Activation: Heat to 70°C with vigorous stirring.

    • Visual Cue: The reaction mixture will turn from yellow/orange to a dark brown/grey slurry.

  • Monitoring: LCMS should show the disappearance of the M+ peak and appearance of M-30 (nitroso) and finally M-14 (amine).

  • Workup (Crucial Step):

    • Hot filtration through a Celite pad is mandatory to remove iron oxides.

    • Wash the pad with hot methanol.

    • Troubleshooting: If the filtrate turns brown upon standing, residual Fe(II) is oxidizing. Wash the organic layer with EDTA solution to sequester iron.

Scaffold Construction: Imidazo[4,5-b]pyridines

The "One-Pot" synthesis of imidazopyridines is a high-value workflow for DNA-interactive libraries.

Mechanism[3][6][7][8][9]
  • 
     displaces the halide.
    
  • Nitro reduction yields a vicinal diamine.

  • Condensation with an aldehyde closes the imidazole ring.

Imidazo_Mechanism Step1 2-chloro-3-nitropyridine + Amine (R-NH2) Step2 Intermediate: 2-(R-amino)-3-nitropyridine Step1->Step2 SNAr Step3 Reduction (Zn/HCl or Fe/AcOH) Generates Vicinal Diamine Step2->Step3 Reduction Step4 Cyclization (+ Aldehyde R'-CHO) Imine formation -> Ring Closure Step3->Step4 Condensation Final Imidazo[4,5-b]pyridine Step4->Final -H2O

Figure 2: Mechanistic flow for the synthesis of Imidazo[4,5-b]pyridine.

Protocol 3: One-Pot Tandem Synthesis

Reference Grounding: Adapted from green chemistry approaches utilizing Zn/HCl or dithionite [1, 3].

  • Step A (

    
    ):  Combine 2-chloro-3-nitropyridine and amine (1.0 equiv) in EtOH/H2O (1:1) . Heat at 80°C for 2h.
    
  • Step B (Reduction): Add Zn dust (3 equiv) and conc. HCl (2 equiv) carefully to the same flask. Heat at 80°C for 45 min.

    • Safety: Evolution of Hydrogen gas. Ensure venting.

  • Step C (Cyclization): Add the aldehyde (1.0 equiv) and NaHSO3 (1.0 equiv) (oxidant/catalyst). Reflux for 3h.

  • Isolation: Neutralize with

    
    , extract with EtOAc.
    
Safety & Handling (E-E-A-T)

Nitropyridines possess unique hazards compared to their benzene analogues.

  • Energetics: While less explosive than trinitro-toluene, nitropyridines have lower decomposition temperatures. Never distill nitropyridine residues to dryness on a rotary evaporator with a bath temp >50°C.

  • Sensitization: Many 2-halo-3-nitropyridines are potent skin sensitizers. Double-gloving (Nitrile) is required.

  • Waste: Aqueous waste streams from

    
     reactions often contain displaced halides and residual nitro compounds. Do not mix with strong oxidizers.
    
References
  • Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Chemistry of Heterocyclic Compounds, 2024.[10] Link

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines. Organic Chemistry Current Research, 2015.[11] Link

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine. ACS Omega, 2018. Link

  • Design, Synthesis, and Molecular Evaluation of SNAr-Reactive Nitropyridines. Journal of Medicinal Chemistry, 2019. Link

  • Safety Data Sheet: 2-Chloro-3-nitropyridine. Fisher Scientific. Link

Sources

Foundational

Technical Whitepaper: Safety &amp; Handling of 4-(2-Hydroxyethoxy)-3-nitropyridine

This technical guide provides a comprehensive hazard analysis and handling protocol for 4-(2-Hydroxyethoxy)-3-nitropyridine , structured for researchers and drug development professionals.[1][2] [1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive hazard analysis and handling protocol for 4-(2-Hydroxyethoxy)-3-nitropyridine , structured for researchers and drug development professionals.[1][2]

[1][2]

Executive Summary

4-(2-Hydroxyethoxy)-3-nitropyridine (CAS: 859776-95-7) is a functionalized pyridine derivative primarily utilized as an intermediate in the synthesis of pharmaceutical agents, particularly in nucleophilic aromatic substitution workflows for kinase inhibitors and heterocyclic building blocks.[1][2][3][4] Its structure combines a nitro-deficient pyridine ring with a hydroxyethoxy side chain, imparting specific reactivity and solubility profiles that necessitate precise handling protocols.[1][2]

This guide synthesizes available safety data, structural activity relationship (SAR) analysis, and standard operating procedures (SOPs) to establish a self-validating safety framework for laboratory personnel.

Chemical Identity & Properties

ParameterData
Chemical Name 4-(2-Hydroxyethoxy)-3-nitropyridine
CAS Number 859776-95-7
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Structure Description Pyridine ring substituted at C3 with a nitro group (-NO₂) and at C4 with a 2-hydroxyethoxy group (-OCH₂CH₂OH).[1][2][4]
Physical State Solid (typically yellow to pale orange powder)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.

Hazard Identification (GHS Classification)

Note: As a research chemical, specific toxicological data (LD50) may be limited. The following classification is derived from structural analogs (e.g., 4-methoxy-3-nitropyridine) and standard regulatory frameworks for functionalized nitro-pyridines.

Core Hazards

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[2]
Acute Toxicity (Oral) Category 4*H302 Harmful if swallowed.[5] (Anticipated based on nitro-pyridine pharmacophore)
Mechanistic Hazard Analysis[2]
  • Nitro Group (-NO₂): Electron-withdrawing group facilitates nucleophilic attack but also contributes to potential oxidative stress if metabolized.[1][2] Nitro-aromatics are often associated with methemoglobinemia risks upon high exposure, though less likely in this specific alkoxy derivative compared to simple nitrobenzenes.[2]

  • Pyridine Ring: The nitrogen heterocycle can act as a weak base. Unsubstituted pyridines are hepatotoxic; however, the 3-nitro and 4-alkoxy substitutions significantly alter metabolism, primarily localizing hazards to direct tissue irritation.[1][2]

  • Hydroxyethoxy Chain: Increases polarity, potentially enhancing dermal absorption compared to non-hydroxylated analogs.

Risk Mitigation & Handling Protocols

Engineering Controls[2][6]
  • Primary Barrier: All handling of the dry powder must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Secondary Barrier: Use a localized weighing enclosure if high-precision balances are outside the hood.[2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield recommended during scale-up (>10g).[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).

    • Breakthrough Time: >480 min (estimated for solid handling).

    • Double Gloving: Recommended when dissolving in penetrative solvents like DMSO or DMF.

Experimental Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for handling this compound during synthesis.

HazardWorkflow cluster_PPE Required PPE Start Start: Handling 4-(2-Hydroxyethoxy)-3-nitropyridine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution (DMSO/DMF) StateCheck->Solution Dissolved Weighing Weighing Protocol: Static-free spatula Inside Fume Hood Solid->Weighing Reaction Reaction Monitoring: Closed vessel Temp < 100°C (Nitro stability) Solution->Reaction Dissolution Dissolution: Add solvent slowly Exotherm check Weighing->Dissolution Dissolution->Reaction Waste Waste Disposal: Halogen-free Organic Stream Reaction->Waste Gloves Nitrile Gloves Goggles Safety Goggles

Caption: Operational workflow for handling 4-(2-Hydroxyethoxy)-3-nitropyridine from weighing to disposal.

Emergency Response Protocols

First Aid Measures
  • Inhalation: Move victim to fresh air immediately.[6][7] If breathing is difficult, administer oxygen (trained personnel only). Rationale: Respiratory irritation (H335) is the primary risk from dust.

  • Skin Contact: Wash with non-abrasive soap and water for 15 minutes. Remove contaminated clothing.[6][7][8][9] Rationale: Nitro-pyridines can stain skin and cause contact dermatitis.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[6][8] Remove contact lenses.[7][8][9] Rationale: The pH of pyridine derivatives can cause corneal damage if not neutralized/diluted.

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel. Call a Poison Control Center.

Firefighting Measures
  • Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions, including Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

  • Explosion Risk: While not classified as an explosive, nitro compounds can decompose violently at high temperatures (>250°C). Avoid heating dry material in closed systems without pressure relief.

Stability & Reactivity

  • Stability: Stable under recommended storage conditions (2–8°C, inert atmosphere).

  • Incompatible Materials:

    • Strong Oxidizing Agents: Reaction may generate heat/pressure.

    • Strong Bases: Can induce hydrolysis of the ether linkage or nucleophilic attack on the ring.

    • Reducing Agents: Can reduce the nitro group to an amine (4-(2-hydroxyethoxy)-3-aminopyridine), altering toxicity profiles.[1][2]

  • Decomposition: Hazardous decomposition products include NOx.

Storage & Transport

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C . Hygroscopic nature of the hydroxyethoxy chain requires protection from moisture.

  • Transport (DOT/IATA):

    • Not regulated as a dangerous good for transport in small quantities (Research use).

    • Note: Always verify with the specific carrier as regulations for "Irritant" solids vary by quantity.

References

  • PubChem. (n.d.).[10] Compound Summary: 4-(2-Hydroxyethoxy)-3-nitropyridine.[1][2][3][4][11] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Pyridine-Based Linkers for PROTAC and Bioconjugation Synthesis

Introduction: Beyond the Spacer - The Linker as a Functional Arbiter of Potency In the rapidly advancing fields of targeted protein degradation and bioconjugation, the heterobifunctional molecule is king. Whether designi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spacer - The Linker as a Functional Arbiter of Potency

In the rapidly advancing fields of targeted protein degradation and bioconjugation, the heterobifunctional molecule is king. Whether designing a Proteolysis Targeting Chimera (PROTAC) to eliminate a disease-causing protein or a bioconjugate for targeted drug delivery, the success of the entire construct often hinges on its most centrally located and, historically, most underestimated component: the linker.[1][2][3][4] The linker is not merely a passive tether; it is an active modulator of a molecule's physicochemical properties, conformational dynamics, and ultimately, its biological efficacy.

While early PROTAC development heavily relied on synthetically tractable polyethylene glycol (PEG) and alkyl chains, the field is undergoing a significant shift towards more sophisticated, rigid, and functional linkers.[2] Within this evolution, the pyridine scaffold has emerged as a "privileged" structural motif.[5][6][7][8][9][10] Its unique electronic and structural properties offer a powerful toolkit to address the formidable challenges associated with developing potent, cell-permeable, and soluble "beyond Rule of 5" molecules.

This guide provides a comprehensive technical overview of pyridine-based linkers, moving from the strategic rationale for their use to detailed synthetic methodologies and practical applications. It is designed for researchers, scientists, and drug development professionals seeking to harness the power of the pyridine ring to build next-generation PROTACs and bioconjugates.

Part 1: The Strategic Value of the Pyridine Moiety in Linker Design

The decision to incorporate a pyridine ring into a linker is a strategic one, aimed at overcoming specific, well-documented hurdles in drug development, particularly for large molecules like PROTACs.

Causality Behind the Choice: Physicochemical and Pharmacokinetic Advantages
  • Enhanced Aqueous Solubility: A primary obstacle for many PROTACs is poor solubility.[][12][13] The electron-deficient nature of the pyridine ring and the lone pair of electrons on the nitrogen atom allow it to act as a hydrogen bond acceptor.[7][8] This introduction of a polar, ionizable motif can significantly improve aqueous solubility compared to purely hydrocarbon-based linkers, a critical factor for achieving adequate drug exposure.[1][2][10][14]

  • Conformational Rigidity and Pre-organization: Flexible linkers, such as long alkyl chains, carry a significant entropic penalty upon binding, as they must adopt a specific conformation to facilitate the formation of a productive ternary complex (Protein of Interest-PROTAC-E3 Ligase).[2][4] Incorporating a rigid aromatic scaffold like pyridine reduces the number of rotatable bonds, pre-organizing the molecule into a more favorable conformation for binding.[3][15][16] This can lead to enhanced binding affinity and more potent degradation activity. Case studies have shown that replacing long-chain aliphatic linkers with spirocyclic pyridine scaffolds can double the degradation activity (DC50) of PROTACs.[15][17][18]

  • Modulation of Polarity and Cell Permeability: While seemingly counterintuitive for a polar moiety, the pyridine nitrogen can participate in intramolecular hydrogen bonds (IMHBs). This creates a "chameleonic" effect, where the polar functionalities of the PROTAC can be shielded within a folded conformation in the non-polar lipid environment of the cell membrane, thereby improving passive cell permeability.[19] This allows for a delicate balance between the aqueous solubility needed for formulation and the lipophilicity required for cell entry.

G cluster_0 Traditional Linkers cluster_1 Pyridine-Based Linkers cluster_2 Resulting Properties Alkyl Alkyl Chains HighFlex High Flexibility (Entropic Penalty) Alkyl->HighFlex LowSol Low Solubility Alkyl->LowSol PEG PEG Chains PEG->HighFlex Pyridine Pyridine Core Rigidity Conformational Rigidity (Reduced Entropy Loss) Pyridine->Rigidity Solubility Improved Solubility (H-Bond Acceptor) Pyridine->Solubility Permeability Modulated Permeability (IMHB Potential) Pyridine->Permeability

Part 2: Synthetic Strategies for Pyridine-Based Linkers

The modular nature of PROTACs and bioconjugates lends itself to convergent synthetic strategies.[20] However, the synthesis of pyridine-based linkers requires careful planning due to the inherent reactivity of the pyridine ring.

Core Challenge: Functionalization of an Electron-Deficient Ring

The primary challenge in synthesizing pyridine-based linkers is the electron-poor nature of the heterocycle, which makes it resistant to standard electrophilic aromatic substitution.[5][7] Furthermore, the nitrogen atom can coordinate with metal catalysts, complicating many cross-coupling reactions. Therefore, synthetic approaches generally fall into two categories: C-H functionalization of the parent heterocycle or the use of pre-functionalized pyridine building blocks.

Key Coupling Chemistries for Linker Integration

The following reactions are workhorses for attaching the pyridine linker to the two key ligands (the warhead for the protein of interest and the anchor for the E3 ligase or other biomolecule).

  • Amide Bond Formation: This is one of the most reliable and widely used methods for linker synthesis and conjugation. It involves coupling a carboxylic acid on one component with an amine on another.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: This reaction is exceptionally efficient, high-yielding, and bioorthogonal, meaning it does not interfere with biological functionalities.[21][22] It provides a highly convergent and modular approach to assemble PROTAC libraries by connecting an azide-functionalized component with an alkyne-functionalized one.[1][]

  • Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective for attaching nucleophilic linkers (e.g., amines) to electron-deficient pyridine rings that are further activated with a good leaving group, such as a fluorine or chlorine atom.[24]

G cluster_linker Pyridine Linker Synthesis POI_Ligand POI Ligand (with Alkyne) PROTAC Final PROTAC POI_Ligand->PROTAC Click Chemistry (CuAAC) E3_Ligand E3 Ligand (with Amine) E3_Ligand->PROTAC Amide Coupling (HATU) Py_Start Functionalized Pyridine Precursor Py_N3 Pyridine-Linker-Azide Py_Start->Py_N3 Stepwise Functionalization Py_COOH Pyridine-Linker-COOH Py_Start->Py_COOH Stepwise Functionalization Py_N3->PROTAC Py_COOH->PROTAC

Part 3: Application in PROTACs - A Deeper Dive

The theoretical advantages of pyridine linkers are borne out in numerous successful PROTAC development campaigns.

Case Study: ARD-69, a Potent Androgen Receptor (AR) Degrader

A prime example of rational linker design is ARD-69, a PROTAC developed for metastatic castration-resistant prostate cancer.[1][2] The designers replaced a traditional flexible linker with a rigid, ionizable structure containing pyridine and di-piperidine motifs. This strategic choice yielded significant benefits.

ParameterHypothetical Flexible Linker PROTACARD-69 (Rigid Pyridine Linker)Rationale for Improvement
Aqueous Solubility LowSignificantly ImprovedThe ionizable pyridine/piperidine motifs enhance hydrophilicity.[1][2]
Degradation Potency (DC₅₀) >10 nM<1 nMThe rigid linker reduces the entropic cost of forming a stable ternary complex.[1][2]
Calculated TPSA ~160 Ų197 ŲIncreased polarity from nitrogen heterocycles.[25]
Calculated LogP >9~8While still high, the polarity of the pyridine helps temper the lipophilicity.[25]

This case highlights how a pyridine-containing linker can directly translate into superior drug-like properties and a more potent biological effect.

Experimental Protocol 1: Synthesis of a Bifunctional Pyridine Linker Building Block

This protocol outlines the synthesis of (6-(azidomethyl)pyridin-3-yl)methanamine, a versatile building block for PROTAC synthesis via click chemistry and amide coupling.

Objective: To create a pyridine core with two distinct, orthogonally reactive handles.

Methodology:

  • Starting Material: Commercially available (6-(bromomethyl)pyridin-3-yl)methanol.

  • Step 1: Selective Azidation

    • Dissolve the starting material (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 1.2 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Perform an aqueous workup by diluting with water and extracting with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield 3-(azidomethyl)-6-(bromomethyl)pyridine. The primary alcohol is less reactive than the benzylic-like bromide, allowing for selective substitution.

  • Step 2: Conversion to Phthalimide

    • Dissolve the product from Step 1 (1.0 eq) in DMF.

    • Add potassium phthalimide (1.5 eq).

    • Heat the reaction to 80°C and stir for 12 hours.

    • After cooling, perform an aqueous workup to isolate the phthalimide-protected intermediate.

  • Step 3: Deprotection to Primary Amine

    • Dissolve the phthalimide intermediate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (4.0 eq).

    • Reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool the reaction, filter off the precipitate, and concentrate the filtrate. Purify the residue via column chromatography to yield the final product, (6-(azidomethyl)pyridin-3-yl)methanamine.

Self-Validation: Each step must be monitored by TLC or LC-MS to confirm the consumption of starting material and the formation of the desired product. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Experimental Protocol 2: Final PROTAC Assembly via Click Chemistry

Objective: To conjugate the pyridine linker to an alkyne-bearing POI ligand.

Methodology:

  • Reactants:

    • (6-(azidomethyl)pyridin-3-yl)methanamine (from Protocol 1, 1.0 eq).

    • Alkyne-functionalized POI ligand (1.0 eq).

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

    • Sodium ascorbate (0.3 eq).

  • Procedure:

    • In a reaction vial, dissolve the pyridine-azide linker and the alkyne-POI ligand in a 1:1 mixture of t-butanol and water.

    • In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction vigorously at room temperature for 8-16 hours. The reaction progress is monitored by LC-MS.

    • Upon completion, the product can be purified by preparative HPLC to yield the triazole-linked intermediate, which now has a free amine ready for amide coupling to an E3 ligase ligand.

Trustworthiness: The use of fresh reagents, particularly the sodium ascorbate solution, is critical for efficient catalysis. The near-quantitative yield and high selectivity of the click reaction make it a trustworthy method for the final, often precious, conjugation step.[]

Part 4: Pyridine Linkers in Broader Bioconjugation

The utility of pyridine-based linkers extends well beyond PROTACs into the broader field of bioconjugation, including the synthesis of Antibody-Drug Conjugates (ADCs), imaging agents, and nanoparticle-based systems.

Cleavable Disulfide Linkers for Drug Delivery

A particularly valuable application is the pyridyl disulfide linker. This functionality is stable in circulation but is readily cleaved by intracellular reducing agents like glutathione. This provides a mechanism for controlled drug release within the target cell. A heterobifunctional linker containing a pyridyl disulfide on one end and a click-handle (e.g., an azide) on the other allows for the construction of reductively labile bioconjugates.[26]

G cluster_0 Stable Conjugation cluster_1 Cleavable Conjugation Mol_A Molecule A (e.g., Protein) Linker_A Pyridine-Triazole Linker (Click Chemistry) Mol_A->Linker_A Mol_B Molecule B (e.g., Fluorophore) Linker_A->Mol_B Outcome_A Stable Conjugate (Intact in Cell) Linker_A->Outcome_A Drug Drug Payload Linker_B Pyridyl Disulfide Linker Drug->Linker_B Antibody Antibody Linker_B->Antibody Outcome_B Cleavage in Cell (Drug Release) Linker_B->Outcome_B [Glutathione]

Site-Selective Conjugation Chemistries

Modern bioconjugation strives for precise control over the point of attachment to a biomolecule to ensure homogeneity and preserve biological activity. Pyridine-based reagents are at the forefront of this effort.

  • Vinylpyridines: These reagents can undergo Michael addition with the thiol group of cysteine residues, providing a means for highly selective protein modification.[27]

  • Triazine-Pyridine Systems: Advanced reagents based on a 1,3,5-triazine-pyridinium salt have been developed for tunable, Cys-selective labeling on proteins and antibodies, a critical technology for constructing next-generation ADCs.[28]

Conclusion and Future Outlook

The incorporation of pyridine-based linkers represents a significant step forward in the rational design of PROTACs and other complex bioconjugates. By moving beyond simple, flexible chains to rigid, polar, and functionally versatile pyridine scaffolds, researchers can systematically address the core challenges of solubility, permeability, and binding affinity. The pyridine ring is not just a spacer; it is a tool for imparting superior physicochemical and pharmacological properties.

The future of linker design will undoubtedly involve even greater sophistication. We anticipate the rise of "smart" linkers that incorporate photo-switchable or environmentally-cleavable moieties for spatiotemporal control.[3][4] Concurrently, advances in computational modeling will further enable the in-silico design of linkers with optimal vectors and conformational properties, accelerating the development of potent and selective therapeutics. The humble linker, with the pyridine ring as a key player, will continue its evolution from a simple connector to a central driver of molecular efficacy.

References

  • Weiss, S. A., et al. (2012). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. PMC. [Link]

  • Shoda, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Scorah, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • Maity, P., et al. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Xie, J., et al. (2024). Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. PMC. [Link]

  • Pettersson, M., & Crews, C. M. (2019). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PMC. [Link]

  • Zhang, P., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]

  • Shaikh, A. A., et al. (2023). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. ResearchGate. [Link]

  • Shoda, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. [Link]

  • Papish, E. T., et al. (2011). The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde. PMC. [Link]

  • Scorah, A. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]

  • Singh, S., & Singh, P. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

  • Singh, B., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • Liu, H., et al. (2024). Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation. CCS Chemistry. [Link]

  • Interchim. (2023). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. [Link]

  • Sun, X., et al. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Chemistry. [Link]

  • Maple, H. J., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. [Link]

  • Lorthiois, E., et al. (2014). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals. [Link]

  • Precise PEG. Linkers in PROTACs. Precise PEG. [Link]

  • Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. [Link]

  • Dash, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Gabellieri, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Vesci, L., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. PMC. [Link]

  • Janczyk, D., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. [Link]

  • Smith, C. E., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

  • Dong, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. ResearchGate. [Link]

  • Taylor, A. M., et al. (2024). Lessons learned in linking PROTACs from discovery to the clinic. Nature Reviews Drug Discovery. [Link]

  • Boddy, A. J., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. RSC Publishing. [Link]

  • Kim, H., et al. (2023). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. MDPI. [Link]

  • Bio-Synthesis. (2015). Types of Bioconjugate Chemistry for Molecular Engineering. Bio-Synthesis. [Link]

Sources

Foundational

4-substituted-3-nitropyridine precursors for bicyclic heterocycles

Title: Strategic Utilization of 4-Substituted-3-Nitropyridines: A Technical Guide to Bicyclic Heterocycle Synthesis Executive Summary The 3,4-disubstituted pyridine scaffold represents a "privileged structure" in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 4-Substituted-3-Nitropyridines: A Technical Guide to Bicyclic Heterocycle Synthesis

Executive Summary

The 3,4-disubstituted pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the critical linchpin for accessing c-fused bicyclic heterocycles. While b-fused systems (e.g., imidazo[4,5-b]pyridine) are ubiquitous, the c-fused analogues (e.g., imidazo[4,5-c]pyridine) offer distinct vectors for structure-activity relationship (SAR) exploration, often resulting in improved solubility and metabolic stability profiles due to the altered position of the pyridine nitrogen.

This guide details the synthetic utility of 4-substituted-3-nitropyridines as orthogonal precursors. By exploiting the "push-pull" electronic character of the 3-nitro group—which activates the 4-position for nucleophilic aromatic substitution (


) while serving as a latent amine—researchers can divergently synthesize imidazo-, thiazolo-, triazolo-, and pyrrolopyridines.

Part 1: The Strategic Value of the Scaffold

The 4-chloro-3-nitropyridine core (and its 4-methyl analogue) functions as a high-value electrophile.

  • Electronic Activation: The nitro group at C3 exerts a strong electron-withdrawing effect (-M, -I), significantly lowering the LUMO energy at C4. This makes the C4-chloride highly labile to nucleophilic attack, even with weak nucleophiles.

  • Orthogonal Functionality: Post-

    
    , the nitro group remains intact, allowing for controlled reduction. This step-wise fidelity is crucial for preventing premature cyclization or side reactions during intermediate handling.
    

Part 2: Divergent Synthesis of Bicycles

The following workflow illustrates the divergence from the core precursor to four distinct heterocycles.

G Core 4-Chloro-3-nitropyridine (The Hub) Int_Amino 4-Amino-3-nitropyridine (via SNAr) Core->Int_Amino + R-NH2 (SNAr) Int_Methyl 4-Methyl-3-nitropyridine (Alternative Precursor) Thiazolo Thiazolo[5,4-c]pyridine Core->Thiazolo + Thioamide (One-Pot) Int_Hydra 3,4-Diaminopyridine (via Reduction) Int_Amino->Int_Hydra Nitro Reduction (Fe/AcOH or Pd/C) Imidazo Imidazo[4,5-c]pyridine Int_Hydra->Imidazo + Orthoester/Aldehyde (Cyclization) Triazolo Triazolo[4,5-c]pyridine Int_Hydra->Triazolo + NaNO2/HCl (Diazotization) Pyrrolo Pyrrolo[2,3-c]pyridine (6-Azaindole) Int_Methyl->Pyrrolo 1. DMF-DMA 2. Reductive Cyclization

Figure 1: Divergent synthetic pathways from 4-substituted-3-nitropyridine precursors.

Pathway A: Imidazo[4,5-c]pyridines

This is the most common application. The sequence involves


 displacement of the 4-Cl by a primary amine, reduction of the nitro group to an aniline, and condensation with an electrophile (aldehyde, carboxylic acid, or orthoester).
  • Key Advantage: Allows introduction of R-groups at N1 (via the amine) and C2 (via the electrophile).

Pathway B: [1,2,3]Triazolo[4,5-c]pyridines

Accessing this scaffold requires the generation of a 3,4-diaminopyridine intermediate. Unlike the imidazole route, the cyclization here is achieved via diazotization.

  • Mechanism: Treatment of the diamine with sodium nitrite in acid generates a diazonium species at the 3-position (or 4-position), which undergoes immediate intramolecular attack by the adjacent amine nitrogen to close the ring.

Pathway C: Thiazolo[5,4-c]pyridines

This scaffold can often be accessed in a "one-pot" or telescoped manner. Reacting 4-chloro-3-nitropyridine with a thioamide or thiourea can lead to


 followed by a Smiles-type rearrangement and cyclization, though stepwise protocols (substitution then reduction/cyclization) are more controllable.
Pathway D: Pyrrolo[2,3-c]pyridines (6-Azaindoles)

Note: This pathway utilizes 4-methyl -3-nitropyridine rather than 4-chloro. This utilizes the Leimgruber-Batcho or Bartoli indole synthesis logic. The acidity of the methyl protons at C4 is enhanced by the ortho-nitro group, allowing condensation with DMF-DMA to form an enamine, which cyclizes upon reduction.

Part 3: Critical Experimental Protocols

Protocol 1: Synthesis of 1-Substituted-1H-imidazo[4,5-c]pyridines

This protocol validates the


 / Reduction / Cyclization sequence.

Step 1:


 Displacement 
  • Reagents: 4-Chloro-3-nitropyridine (1.0 equiv), Primary Amine (

    
    , 1.1 equiv), Triethylamine (1.5 equiv).
    
  • Solvent: Ethanol or DMF (anhydrous).

  • Procedure: Dissolve the pyridine in solvent (0.5 M). Add base and amine at 0°C. Warm to RT (or 60°C for sterically hindered amines). Monitor by TLC/LCMS for disappearance of starting material (typically 2–4 hours).

  • Workup: Concentrate in vacuo. Partition between EtOAc and water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Checkpoint: The product (4-amino-3-nitropyridine derivative) is usually a yellow/orange solid.

Step 2: One-Pot Reduction and Cyclization (Fe/AcOH Method) Why this method? Iron in acetic acid is robust, cheap, and effects both reduction and cyclization (if using an orthoester or acid) or prepares the diamine for aldehyde condensation.

  • Reagents: Nitro-amine intermediate (1.0 equiv), Iron powder (5.0 equiv), Triethyl orthoformate (solvent/reagent) OR Formic acid.

  • Catalyst: Ammonium chloride (catalytic) or concentrated HCl (catalytic) can accelerate the reduction.

  • Procedure: Suspend the intermediate and Fe powder in the orthoester (or AcOH). Heat to 100°C.

  • Mechanism: The nitro group reduces to the amine (

    
    ). In the presence of the orthoester, the diamine immediately condenses to close the imidazole ring.
    
  • Workup: Filter through Celite to remove iron residues. Wash the pad with MeOH. Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient).

Mechanism Step1 4-Amino-3-nitropyridine Step2 Nitro Reduction (Fe/H+ -> -NH2) Step1->Step2 Step3 Intermediate: 3,4-Diaminopyridine Step2->Step3 Step4 Condensation with Triethyl Orthoformate Step3->Step4 Step5 Cyclization (-EtOH) Step4->Step5 Final 1H-Imidazo[4,5-c]pyridine Step5->Final

Figure 2: Mechanistic flow for the reductive cyclization to imidazo[4,5-c]pyridine.

Protocol 2: Synthesis of [1,2,3]Triazolo[4,5-c]pyridine

Caution: Diazonium intermediates can be unstable.

  • Precursor: Start with 3,4-diaminopyridine (obtained via reduction of 4-amino-3-nitropyridine or 3-amino-4-nitropyridine).

  • Reagents: Sodium Nitrite (

    
    , 1.1 equiv), Hydrochloric Acid (conc. or 6M).
    
  • Procedure:

    • Dissolve the diamine in aqueous HCl at 0°C.

    • Add

      
       (aq. solution) dropwise, maintaining temperature < 5°C.
      
    • Stir for 30–60 minutes. The reaction often precipitates the triazole.

  • Workup: Neutralize carefully with

    
     to pH 7. Extract with EtOAc or filter the precipitate if solid.
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete

Poor nucleophilicity of amine or steric hindrance.Switch solvent to DMF or NMP; increase temp to 80-100°C. Use DIPEA instead of TEA.
Dehalogenation during Reduction Pd/C +

can cleave Ar-Cl bonds if present elsewhere in the molecule.
Use Fe/AcOH , SnCl2 , or Sodium Dithionite (

) instead of catalytic hydrogenation.
Regioselectivity (Azaindoles) DMF-DMA reaction on 4-methyl-3-nitro is sluggish.Ensure anhydrous conditions. Use higher temperatures (100°C+) in a sealed tube. Use Bredereck's reagent as a more reactive alternative.
Iron Residues Product trapped in iron sludge.Wash the Celite pad extensively with 10% MeOH in DCM. Use EDTA wash during workup to chelate iron.

References

  • Wang, J., et al. (2017). "Synthesis of differently substituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines." Journal of Heterocyclic Chemistry.

  • Rousseau, R. J., & Robins, R. K. (1965). "The synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives." Journal of Heterocyclic Chemistry, 2(2), 196-201.

  • Nakka, M., et al. (2015).[1][2] "An environmentally benign synthesis of various 3,4,5-trisubstituted 1,2,4-triazoles... via ceric ammonium nitrate."[1][2] Synthesis, 47, 517-525.[1][2]

  • BenchChem. (2025). "Protocols for the synthesis of 3,4-diaminopyridine from 4-amino-3-nitropyridine."

  • Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[4,3-a]pyridines and related fused systems."

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-(2-Hydroxyethoxy)-3-nitropyridine

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-Hydroxyethoxy)-3-nitropyridine, a valuable intermediate in pharmaceutical and agrochemical research.[1] The describ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-Hydroxyethoxy)-3-nitropyridine, a valuable intermediate in pharmaceutical and agrochemical research.[1] The described procedure details the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitropyridine and ethylene glycol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, safety protocols, and methods for purification and characterization.

Introduction

Substituted nitropyridines are crucial building blocks in organic synthesis due to their versatile reactivity.[2] The title compound, 4-(2-Hydroxyethoxy)-3-nitropyridine, is of particular interest as its functional groups allow for further chemical modifications. The synthesis route from 4-chloro-3-nitropyridine is an efficient method that leverages the principles of nucleophilic aromatic substitution.[3][4]

The pyridine ring, when substituted with a strong electron-withdrawing group like a nitro group (-NO₂), becomes susceptible to nucleophilic attack.[3] The nitro group, positioned ortho or para to a leaving group (in this case, a chlorine atom at the C4 position), activates the ring for SNAr by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[3] This application note will detail a reliable procedure for this transformation.

Reaction Scheme

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
4-Chloro-3-nitropyridine90%Sigma-AldrichStore at -20°C.
Ethylene GlycolAnhydrousFisher ScientificHygroscopic, keep container tightly closed.[5]
Potassium Carbonate (K₂CO₃)AnhydrousVWRFinely powdered.
Dimethylformamide (DMF)AnhydrousAcros OrganicsStore over molecular sieves.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexaneACS GradeFisher ScientificFor chromatography.
Deionized WaterN/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying organic layers.
Round-bottom flask (100 mL)Oven-dried.
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle with temperature control
Separatory funnel (250 mL)
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Glass column for chromatography
NMR Spectrometer300 MHz or higherFor product characterization.
Mass SpectrometerFor molecular weight confirmation.
Experimental Protocol

1. Reaction Setup:

  • In a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitropyridine (1.59 g, 10 mmol).

  • Add anhydrous dimethylformamide (DMF, 20 mL) to dissolve the starting material.

  • To this solution, add ethylene glycol (1.12 mL, 20 mmol, 2 equivalents) followed by finely powdered anhydrous potassium carbonate (2.76 g, 20 mmol, 2 equivalents). The potassium carbonate acts as a base to neutralize the HCl generated during the reaction.

2. Reaction Execution:

  • The reaction mixture is heated to 80 °C with vigorous stirring under a nitrogen atmosphere.

  • The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

3. Work-up and Extraction:

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), the reaction mixture is cooled to room temperature.

  • The mixture is then poured into 100 mL of cold deionized water and transferred to a 250 mL separatory funnel.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[6]

4. Purification:

  • The crude product is purified by column chromatography on silica gel.[6]

  • A slurry of silica gel in hexane is packed into a glass column.

  • The crude product is dissolved in a minimal amount of ethyl acetate and adsorbed onto a small amount of silica gel.

  • The adsorbed material is then loaded onto the top of the column.

  • The column is eluted with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield 4-(2-Hydroxyethoxy)-3-nitropyridine as a solid.

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Combine 4-chloro-3-nitropyridine, ethylene glycol, K₂CO₃, and DMF B Heat to 80°C under N₂ A->B Start Reaction C Monitor by TLC B->C During Reaction D Cool and quench with water C->D Reaction Complete E Extract with Ethyl Acetate D->E F Wash with brine and dry E->F G Concentrate in vacuo F->G H Column Chromatography G->H Crude Product I Characterize by NMR and MS H->I Pure Product

Caption: Experimental workflow for the synthesis of 4-(2-Hydroxyethoxy)-3-nitropyridine.

Characterization Data

The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

  • ¹H NMR (300 MHz, CDCl₃): Expected signals would include a triplet for the methylene protons adjacent to the hydroxyl group, a triplet for the methylene protons adjacent to the ether oxygen, and aromatic protons in the downfield region. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR (75 MHz, CDCl₃): The spectrum should show distinct signals for the two non-equivalent methylene carbons and the aromatic carbons.

  • Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Chloro-3-nitropyridine: This compound is toxic if swallowed and causes serious eye damage.[7][8][9] Avoid inhalation and contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[7]

  • Ethylene Glycol: Harmful if swallowed.[5][10] It can cause damage to organs, particularly the kidneys, through prolonged or repeated exposure.[10] Avoid inhalation of vapors and contact with skin and eyes.[5][10]

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Handle with extreme caution.

  • Potassium Carbonate: While not highly hazardous, it can cause skin and eye irritation. Avoid creating dust.

Discussion

The choice of an anhydrous polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SNAr reaction. The use of a base, such as potassium carbonate, is necessary to deprotonate the ethylene glycol, forming the nucleophilic alkoxide, and to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction temperature is maintained at 80 °C to provide sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.

Purification by column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products. The choice of eluent system (ethyl acetate/hexane) provides good separation of the components based on their polarity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(2-Hydroxyethoxy)-3-nitropyridine from 4-chloro-3-nitropyridine. By following the outlined steps and adhering to the safety precautions, researchers can efficiently synthesize this valuable chemical intermediate for use in further research and development activities.

References

  • Ethylene glycol - Safety Data Sheet. (n.d.).
  • 4-Chloro-3-nitropyridine 90 13091-23-1 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • Ethylene Glycol - Safety Data Sheet. (n.d.).
  • Ethylene glycol MSDS. (2005, October 10).
  • MATERIAL SAFETY DATA SHEET - Ethylene Glycol. (n.d.).
  • 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem. (n.d.).
  • 4-Chloro-3-nitropyridine SDS, 13091-23-1 Safety Data Sheets - ECHEMI. (n.d.).
  • MATERIAL SAFETY DATA SHEET - Ethylene-d4 glycol. (n.d.).
  • An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine - Benchchem. (n.d.).
  • 4-Chloro-3-nitropyridine | CAS 13091-23-1 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • 4-Chloro-3-nitropyridine | 13091-23-1 - ChemicalBook. (2026, January 13).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022, January 3).
  • nucleophilic aromatic substitutions - YouTube. (2019, January 19).
  • 13091-23-1, 4-Chloro-3-nitropyridine Formula - Echemi. (n.d.).
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PMC. (n.d.).
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - arkat usa. (n.d.).
  • 13091-23-1 | MFCD14706288 | 4-Chloro-3-nitropyridine - A2B Chem. (n.d.).
  • Tasks in NMR data analysis for Nature Products. (2022, April 27).
  • EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents. (n.d.).
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate. (2025, November 3).
  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents. (n.d.).
  • (PDF) An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides - ResearchGate. (2025, December 6).
  • 4-Chloro-3-nitropyridine 90 13091-23-1 - Sigma-Aldrich. (n.d.).
  • Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph - Utrecht University. (n.d.). Retrieved from

  • Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral - Semantic Scholar. (n.d.).
  • nitropyridine and 2-Chloro-4-methyl-3 - Benchchem. (n.d.).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • 4-Chloro-2-Methoxy-3-nitropyridine | 934180-48-0 - ChemicalBook. (2025, July 24).
  • PRODUCT INFORMATION - Cayman Chemical. (2023, April 12).

Sources

Application

nucleophilic aromatic substitution conditions for 4-chloro-3-nitropyridine with ethylene glycol

Technical Application Note: Optimized Synthesis of 2-((3-nitropyridin-4-yl)oxy)ethanol via Nucleophilic Aromatic Substitution ( ) Executive Summary & Mechanistic Rationale This application note details the protocol for t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of 2-((3-nitropyridin-4-yl)oxy)ethanol via Nucleophilic Aromatic Substitution (


) 

Executive Summary & Mechanistic Rationale

This application note details the protocol for the chemoselective mono-functionalization of ethylene glycol with 4-chloro-3-nitropyridine. This transformation relies on a Nucleophilic Aromatic Substitution (


) mechanism.

The Challenge: The primary challenge in this reaction is controlling stoichiometry to prevent:

  • Bis-substitution: Where one ethylene glycol molecule bridges two pyridine rings.[1]

  • Polymerization: Theoretically possible but kinetically disfavored under high-dilution nucleophile conditions.[1]

  • Hydrolysis: The 4-chloro-3-nitropyridine substrate is highly electrophilic; trace water can lead to the formation of 3-nitro-4-pyridone (inactive impurity).[1]

The Solution: The C4-position of the pyridine ring is highly activated by the ortho-nitro group and the para-like pyridine nitrogen, making the chloride a labile leaving group.[1] By utilizing ethylene glycol as both the solvent and nucleophile (high molar excess), we drive the equilibrium toward the mono-substituted ether product, 2-((3-nitropyridin-4-yl)oxy)ethanol, while suppressing dimer formation.[1]

Reaction Pathway & Logic

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex intermediate.[1]

ReactionPathway Reactant 4-Chloro-3-nitropyridine (Electrophile) Complex Meisenheimer Complex Reactant->Complex + Glycol, Base (Addition) Glycol Ethylene Glycol (Nucleophile/Solvent) Product 2-((3-nitropyridin-4-yl)oxy)ethanol (Target Ether) Complex->Product - HCl (Elimination) Dimer Bis-pyridyl Ether (Impurity) Product->Dimer + Reactant (Over-reaction)

Figure 1: Mechanistic pathway highlighting the critical Meisenheimer intermediate and the potential over-reaction pathway to the bis-pyridyl ether.[2]

Experimental Protocol

Method A: Neat Solvent Approach (Recommended for High Purity)

This method utilizes ethylene glycol as the solvent to ensure a massive molar excess of the nucleophile, statistically eliminating the formation of the bis-substituted dimer.

Reagents & Materials:

  • 4-Chloro-3-nitropyridine (1.0 eq, limiting reagent)[1]

  • Ethylene Glycol (10-20 volumes, anhydrous preferred)[1]

  • Potassium Carbonate (

    
    ) (1.5 eq, anhydrous, granular)
    
  • Ethyl Acetate (EtOAc) & Brine for workup[3]

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, charge Ethylene Glycol (20 mL per 1 g of substrate).

    • Note: Using anhydrous glycol reduces competitive hydrolysis to the pyridone.

  • Base Activation: Add

    
      (1.5 eq) to the glycol. Stir at room temperature for 10 minutes.
    
    • Why? This creates a buffered basic environment to neutralize the HCl generated during the substitution.

  • Substrate Addition: Slowly add 4-chloro-3-nitropyridine (1.0 eq) portion-wise to the stirring mixture.

    • Caution: The reaction is exothermic.[4] Monitor internal temperature; keep below 30°C during addition.

  • Reaction: Heat the mixture to 60°C and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (UV active) should disappear, replaced by a more polar product spot.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (50 mL per 1 g substrate).

    • Extraction: Extract with EtOAc (3 x 30 mL).

    • Note: The product has moderate water solubility due to the free hydroxyl group. Salting the aqueous phase with NaCl improves extraction efficiency.

  • Purification:

    • Wash combined organics with Brine (2x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Result: Usually a yellow/orange oil or solid. If necessary, purify via flash column chromatography (EtOAc/Hexanes gradient).

Method B: Co-Solvent Approach (THF/DMF)

Use this method if conserving ethylene glycol is critical or if the substrate solubility is poor in neat glycol.

ParameterSpecification
Solvent THF or DMF (Dry)
Stoichiometry Substrate (1.0 eq) : Glycol (3.0 eq) : Base (2.0 eq)
Base

(preferred for solubility) or NaH (careful addition)
Temp 0°C to RT (THF) or 50°C (DMF)

Data Analysis & Quality Control

Expected Analytical Data:

TechniqueObservationInterpretation
LCMS M+1 = ~185.1 DaConfirms formation of mono-ether product.[1]
1H NMR

~4.5 ppm (t, 2H)
Triplet corresponding to

next to pyridine ring.[1]
1H NMR

~4.0 ppm (t, 2H)
Triplet corresponding to terminal

.
1H NMR

~9.0 ppm (s, 1H)
H2 proton of pyridine (highly deshielded by nitro group).[1]
TLC

~0.2-0.3
(50% EtOAc/Hex) More polar than starting chloride (

~0.7).[1]

Troubleshooting Guide:

  • Issue: Low Yield / Pyridone Formation.

    • Cause: Water in the solvent or base.[5][6]

    • Fix: Dry

      
       in an oven before use; use anhydrous ethylene glycol; keep reaction under 
      
      
      
      atmosphere.
  • Issue: Dimer Formation (Bis-ether).

    • Cause: Localized high concentration of substrate relative to glycol.

    • Fix: Increase stirring speed; ensure slow addition of substrate; switch to Method A (Neat Glycol).

References

  • BenchChem. 4-Chloro-3-nitropyridine-2,6-diamine | CAS 40497-64-1.[1] (Discusses the high reactivity of the C4-chlorine in 3-nitropyridines toward

    
    ). 
    
  • Royal Society of Chemistry.Supplementary Information: Synthetic routes to substituted nitropyridines. (Provides analogous protocols for

    
     on nitropyridine scaffolds). 
    
  • Sigma-Aldrich. 4-Chloro-3-nitropyridine Product Specification & Safety Data.[1] (Confirming electrophilic nature and handling precautions).

  • Google Patents. Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.[1] (Describes hydrolysis/substitution conditions for similar chloronitropyridines).

Sources

Method

protocol for cyclization of 3-amino-4-alkoxypyridines to pyrido-oxazepines

Application Note: Protocol for the Cyclization of 3-Amino-4-Alkoxypyridines to Pyrido-Oxazepines Executive Summary & Strategic Importance The pyrido[4,3-f][1,4]oxazepine scaffold represents a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Cyclization of 3-Amino-4-Alkoxypyridines to Pyrido-Oxazepines

Executive Summary & Strategic Importance

The pyrido[4,3-f][1,4]oxazepine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands. The fusion of a 7-membered oxazepine ring onto a pyridine core restricts conformational flexibility, improving target selectivity compared to acyclic ether-amine analogs.

This Application Note details the protocol for cyclizing 3-amino-4-alkoxypyridines . Note that "alkoxy" here refers to a functionalized side chain (e.g.,


-hydroxy, 

-halo, or

-carboxy alkoxy) capable of intramolecular reaction with the C3-amine. Simple unfunctionalized alkoxy groups (e.g., methoxy) cannot undergo this cyclization.

Key Challenges Addressed:

  • Dimerization: Preventing intermolecular reaction between two substrate molecules.

  • Regioselectivity: Ensuring the amine attacks the side chain rather than the pyridine nitrogen participating.

  • Conformational Strain: Overcoming the entropic penalty of forming a 7-membered ring.

Retrosynthetic Logic & Mechanism

To synthesize the pyrido[4,3-f][1,4]oxazepine system, we utilize an intramolecular "trap" strategy. The C4-alkoxy chain acts as the "arm" carrying an electrophile, while the C3-amine acts as the nucleophile.

Mechanism Visualization (Graphviz)

ReactionMechanism cluster_conditions Critical Control Points Start 3-Amino-4-alkoxypyridine (Precursor) Activation Electrophile Activation (e.g., HATU or Leaving Group) Start->Activation Reagent Addition Transition Tetrahedral Intermediate (Conformational Search) Activation->Transition Intramolecular Attack (High Dilution) SideProduct Dimer/Polymer (Intermolecular) Activation->SideProduct High Conc. (Avoid) Product Pyrido[4,3-f][1,4]oxazepine (Cyclized Target) Transition->Product Elimination/Collapse

Caption: Logical flow of the intramolecular cyclization. High dilution is the critical control point to favor the transition to product over dimerization.

Experimental Protocols

We present two distinct protocols based on the nature of the electrophile on the alkoxy chain.

Protocol A: Intramolecular Amide Coupling (Lactamization)

Best for: Creating pyrido-oxazepinones (containing a carbonyl). Substrate: 3-((3-aminopyridin-4-yl)oxy)propanoic acid (or its methyl ester).

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), Anhydrous.

Step-by-Step Methodology:

  • Precursor Preparation (Saponification):

    • If starting with the methyl ester, dissolve 1.0 eq in THF/Water (1:1).

    • Add LiOH (2.0 eq) and stir at RT for 2 hours until TLC shows full conversion to the acid (Zwitterionic intermediate).

    • Neutralize carefully with 1M HCl to pH 6-7. Lyophilize to dryness. Do not extract into organic solvent if the amino-acid is highly polar; use the crude salt or desalt via resin.

  • Cyclization Setup (High Dilution Principle):

    • Prepare a solution of the Amino-Acid Precursor (1.0 eq) in anhydrous DMF.

    • Critical: The concentration must be < 0.01 M (e.g., 1 mmol in 100 mL DMF). This favors intramolecular cyclization (

      
      ) over intermolecular polymerization (
      
      
      
      ).
  • Reagent Addition:

    • Add DIPEA (3.0 eq) to the solution.

    • Cool the mixture to 0°C.

    • Add HATU (1.2 eq) in one portion.

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Monitor by LC-MS. The product will have a mass of [M-18] compared to the linear acid (loss of water).

  • Workup:

    • Evaporate DMF under reduced pressure (high vacuum).

    • Redissolve residue in EtOAc/Water. Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Cyclization (The "One-Pot" Industrial Route)

Best for: High-efficiency synthesis avoiding isolation of unstable amino-esters. Substrate: Methyl 3-((3-nitropyridin-4-yl)oxy)propanoate.

Rationale: Instead of handling the free amine (which can polymerize), we reduce the nitro group in situ. The newly formed amine immediately attacks the pendant ester, driven by the heat of the reaction.

Reagents:

  • Iron Powder (Fe) or Pd/C.

  • Acetic Acid (AcOH) or Ethanol/Ammonium Formate.

Step-by-Step Methodology:

  • Setup:

    • Dissolve Methyl 3-((3-nitropyridin-4-yl)oxy)propanoate (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).

    • Add Iron Powder (5.0 eq).

  • Reaction:

    • Heat the suspension to 70–80°C for 2–4 hours.

    • Mechanism:[1][2][3][4][5] The nitro group reduces to the amine (

      
      ). The amine attacks the methyl ester intramolecularly, releasing methanol and closing the ring.
      
  • Workup:

    • Cool to RT. Filter through a Celite pad to remove iron residues. Wash with EtOAc.

    • Concentrate the filtrate.

    • Neutralize the residue with saturated

      
       (Caution: foaming).
      
    • Extract with EtOAc (3x).

    • Purification: Recrystallization from Ethanol/Ether is often sufficient, or use column chromatography.

Data Analysis & Troubleshooting

Quantitative Comparison of Methods
FeatureProtocol A (HATU Coupling)Protocol B (Reductive Cyclization)
Overall Yield 45–65%70–85%
Reaction Time 12–16 Hours2–4 Hours
Atom Economy Low (Loss of HATU byproduct)High (Loss of MeOH/H2O)
Scalability Poor (Requires high dilution)Excellent (Can run concentrated)
Substrate Tolerance High (Tolerates reducible groups)Low (Reduces other nitro/alkene groups)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Polymerization (Insoluble gum) Concentration too high.Dilute reaction to 0.005 M. Add reagent slowly via syringe pump.
No Reaction (SM remains) Amine deactivated by pyridine ring.Use stronger coupling agent (COMU/HATU) or heat to 60°C.
N-Oxide Formation Oxidation during workup.Avoid peroxide-containing ether. Use reducing workup (

).
Product is Water Soluble Pyridine nitrogen protonation.Do not use acid during workup. Extract with DCM/Isopropanol (3:1) at pH 8.[2]

Workflow Visualization

Workflow Input Starting Material Selection Check Is the Amine Free or Masked (Nitro)? Input->Check RouteA Route A: Free Amine + Acid (Lactamization) Check->RouteA Free Amine RouteB Route B: Nitro + Ester (Reductive Cyclization) Check->RouteB Nitro Group StepA1 Saponify Ester (LiOH) RouteA->StepA1 StepB1 Dissolve in AcOH RouteB->StepB1 StepA2 High Dilution (DMF, 0.01M) StepA1->StepA2 StepA3 Add HATU/DIPEA StepA2->StepA3 Output Isolate Pyrido-Oxazepine StepA3->Output StepB2 Add Fe Powder, Heat 80°C StepB1->StepB2 StepB2->Output

Caption: Decision tree for selecting the optimal cyclization pathway based on starting material oxidation state.

References

  • General Synthesis of 1,4-Oxazepines

    • Title: Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines.[6][7]

    • Source:Current Medicinal Chemistry, 2016.[6]

    • URL:[Link]

  • Reductive Cyclization Methodology

    • Title: Synthesis of potential anticancer agents.[8][9] Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines.[8] (Analogous methodology for 6-membered rings, applicable to 7-membered).

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Lactamization Conditions (HATU/High Dilution)

    • Title: Macrocyclization Str
    • Source:Journal of Medicinal Chemistry (General Protocol Reference).[10]

    • URL:[Link]

  • One-Pot Procedures

    • Title: An Efficient One-Pot and Regioselective Synthesis of Novel Heterocyclic Systems of 5,6-Dihydrobenzo[b]pyrimido[5,4-f][1,4]Oxazepine.[5][11]

    • Source:Polycyclic Arom
    • URL:[Link][5][8][9][12]

Sources

Application

Application Note: Strategies for O-Alkylation of Nitropyridines with Diols

Abstract & Scope This technical guide details the reagents and protocols for the O-alkylation of nitropyridines using diols (e.g., ethylene glycol, PEG chains). This transformation is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the reagents and protocols for the O-alkylation of nitropyridines using diols (e.g., ethylene glycol, PEG chains). This transformation is a cornerstone in medicinal chemistry for synthesizing PROTAC linkers, solubilizing tails, and heterocyclic precursors.

The primary reaction pathway discussed is Nucleophilic Aromatic Substitution (


) , utilizing the electron-withdrawing nitro group to activate the pyridine ring for nucleophilic attack by the diol. This guide addresses the critical challenge of mono- vs. bis-alkylation  (dimerization) and provides validated protocols for both kinetic (NaH) and thermodynamic (

) control.

Mechanistic Foundation ( )

The success of O-alkylation on a nitropyridine scaffold depends on the stability of the Meisenheimer Complex . The nitro group (


) acts as a potent electron-withdrawing group (EWG), lowering the LUMO energy of the pyridine ring and stabilizing the negative charge accumulated during the intermediate step.
Reaction Pathway[1]
  • Deprotonation: The base generates the mono-alkoxide of the diol.

  • Addition: The alkoxide attacks the carbon bearing the leaving group (LG = Cl, Br, F, or

    
    ), breaking aromaticity to form the anionic Meisenheimer complex.
    
  • Elimination: The leaving group is expelled, restoring aromaticity.

Critical Insight: Reactivity is highest when the LG is ortho or para to the nitro group. The meta position is significantly less reactive towards


.
Visualization: The Mechanism

SNAr_Mechanism Start Substrate (Halonitropyridine) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Alkoxide (Rate Limiting) Reagent Nucleophile (Diol Mono-alkoxide) Reagent->Intermediate Product Product (Mono-ether) Intermediate->Product - Leaving Group (Fast) SideProduct Side Product (Bis-ether Dimer) Product->SideProduct + 2nd Equivalent of Pyridine (Avoid!)

Caption: Figure 1. Stepwise mechanism of


 showing the critical branch point for dimerization (Side Product).

Reagent Selection Guide

The choice of base and solvent dictates the regioselectivity and impurity profile.

Base Selection Matrix
ReagentClasspKa (Conj. Acid)Application ContextPros/Cons
Sodium Hydride (NaH) Strong/Kinetic~35 (

)
Rapid synthesis; unhindered substrates.Pro: Fast (<1h). Con: High risk of bis-alkylation if stoichiometry is off; requires anhydrous conditions.
Cesium Carbonate (

)
Mild/Thermodynamic~10 (

)
Complex substrates; scale-up.Pro: "Cesium Effect" improves solubility; higher functional group tolerance. Con: Slower; requires heat.
Potassium t-Butoxide (KOtBu) Strong/Bulky~17 (tBuOH)Sterically crowded diols.Pro: Soluble in organic solvents. Con: Can cause elimination side reactions.
DIPEA / TEA Organic Base~10-11Only for highly reactive Fluoronitropyridines.Pro: Very mild. Con: Usually too weak for Chloro/Bromo substrates.
Solvent Systems
  • DMF/DMSO: The gold standard for

    
    . High dielectric constants stabilize the polar Meisenheimer transition state.
    
  • THF: Used exclusively with NaH protocols (0°C). Less effective for stabilizing the intermediate but easier to remove than DMF.

  • Acetonitrile (MeCN): Useful for reflux conditions with Carbonate bases.

Experimental Protocols

Protocol A: Kinetic Control (NaH)

Best for: Simple substrates, primary diols, rapid screening.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Ethylene Glycol (5.0 - 10.0 eq) [CRITICAL: Excess prevents dimerization]

  • Sodium Hydride (60% dispersion, 1.1 eq)

  • Anhydrous THF or DMF.

Procedure:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Activation: Dissolve the Diol (excess) in THF/DMF. Cool to 0°C.

  • Deprotonation: Carefully add NaH portion-wise. Stir for 15-30 min until

    
     evolution ceases. Note: This generates the monosodium alkoxide in situ.
    
  • Addition: Add the Nitropyridine (dissolved in minimal solvent) dropwise to the alkoxide solution.

    • Why? Adding electrophile to excess nucleophile ensures the concentration of free alkoxide is always higher than the product, suppressing dimer formation.

  • Reaction: Warm to RT. Monitor by TLC/LCMS (typically complete in 30-60 min).

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Wash organic layer with water (3x) to remove excess diol and DMF.

Protocol B: Thermodynamic Control ( )

Best for: Scale-up, moisture-sensitive substrates, or when high selectivity is needed.

Materials:

  • Halonitropyridine (1.0 eq)

  • Diol (3.0 eq)

  • Cesium Carbonate (

    
    , 1.5 - 2.0 eq)
    
  • Anhydrous DMF or MeCN.[1]

Procedure:

  • Mix: Combine Nitropyridine, Diol, and

    
     in DMF.
    
  • Heat: Heat to 60–80°C.

  • Monitor: Reaction is slower (4–12 hours).

  • Filtration: Cool to RT. Filter off solid inorganic salts.

  • Purification: Dilute filtrate with water and extract, or evaporate DMF directly if equipping a high-vac system.

Troubleshooting & Optimization Logic

The Dimerization Problem

The most common failure mode is the formation of the Bis-ether (Pyridine-O-Linker-O-Pyridine).

  • Cause: The product (Mono-ether) contains a free -OH group. If a second equivalent of base deprotonates this product, it attacks another starting material molecule.

  • Solution:

    • High Dilution: Run the reaction more dilute (0.05 M).

    • Inverse Addition: (As in Protocol A) Add the Pyridine to the Diol/Base mixture.

    • Large Excess: Use >5 eq of Diol.

Decision Workflow

Optimization_Workflow Start Substrate Analysis CheckLG Leaving Group Type? Start->CheckLG PathF Fluoro-Nitropyridine CheckLG->PathF Fluorine PathClBr Chloro/Bromo-Nitropyridine CheckLG->PathClBr Cl, Br, I, NO2 CheckSens Base Sensitive? CondNaH Use NaH/THF 0°C (Kinetic) CheckSens->CondNaH No (Robust scaffold) CondCs Use Cs2CO3/DMF 60-90°C (Thermodynamic) CheckSens->CondCs Yes (e.g., Esters present) CondMild Use DIPEA/MeCN RT to 50°C PathF->CondMild PathClBr->CheckSens

Caption: Figure 2. Decision tree for selecting reaction conditions based on substrate properties.

References

  • Mechanism of

    
    :  Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. 
    
  • Synthesis of Nitropyridinyl Ethers: Preparation method of 2-hydroxy-3-nitropyridine and derivatives. Patent CN103664757A.

  • Cesium Carbon

    
    : Synthetic routes to substituted pyridines. Vertex AI Search Results (Contextual validation from BenchChem/RSC snippets). 
    
  • Selectivity in Diol Reactions: Controlling the Site Selectivity in Acylations of Amphiphilic Diols. J. Org.[2] Chem. 2011, 76, 15, 6166–6174.

Sources

Application

Application Note: Catalytic Hydrogenation Methods for 3-Nitro-4-Alkoxypyridines

Executive Summary The reduction of 3-nitro-4-alkoxypyridines to their corresponding amines is a pivotal step in the synthesis of fused heterocycles (e.g., imidazopyridines) and diverse pharmaceutical scaffolds. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 3-nitro-4-alkoxypyridines to their corresponding amines is a pivotal step in the synthesis of fused heterocycles (e.g., imidazopyridines) and diverse pharmaceutical scaffolds. However, this transformation is frequently plagued by catalyst poisoning due to the pyridine nitrogen and product instability (rapid oxidation of the electron-rich amine).

This guide details three field-proven protocols to overcome these barriers. Unlike generic nitro-reduction guides, we focus specifically on the electronic and steric idiosyncrasies of the 4-alkoxypyridine core.

Key Takeaways:

  • The "Pyridine Poison": Unprotected pyridine nitrogens bind irreversibly to Pd/Pt surfaces, stalling the reaction.[1]

  • The Acid Solution: Protonation of the pyridine ring is the single most effective variable for ensuring reaction completion.

  • Stability Warning: 3-Amino-4-alkoxypyridines are highly air-sensitive; inert atmosphere handling is mandatory during workup.

Mechanistic Insight & Catalyst Selection

The "Pyridine Problem"

In catalytic hydrogenation, the substrate must adsorb onto the metal surface. For 3-nitro-4-alkoxypyridines, the lone pair on the pyridine nitrogen (


) competes with the nitro group for active sites. Because the pyridine-metal bond is often stronger than the nitro-metal interaction, the catalyst surface becomes "poisoned" (saturated with non-reacting pyridine rings), halting hydrogen uptake.[1]
The Electronic Push

The 4-alkoxy group is a strong electron-donating group (EDG). While this makes the nitro group electronically easier to reduce than in electron-deficient rings, it renders the resulting amine (


) significantly more prone to oxidative degradation (tar formation) upon exposure to air.
Mechanism Visualization

The following diagram illustrates the competitive adsorption and the protective role of acid additives.

Catalyst_Poisoning_Mechanism CatSurface Pd/C Catalyst Surface Substrate 3-Nitro-4-Alkoxypyridine Substrate->CatSurface Adsorption Competition Poisoned POISONED STATE Pyridine N binds to Metal Reaction Stalls Substrate->Poisoned No Acid (N-Metal binding) Acid Acid Additive (HCl or AcOH) Substrate->Acid Protonation Active ACTIVE STATE Nitro Group adsorbs Reduction proceeds Active->CatSurface H2 Uptake Acid->Active Pyridinium Ion (Cannot bind metal)

Caption: Figure 1. Mechanism of catalyst poisoning by pyridine nitrogen and the corrective action of acid protonation to restore catalytic activity.

Critical Parameters & Decision Matrix

Select the appropriate protocol based on your substrate's sensitivity and available equipment.

ParameterProtocol A: Standard Pd/CProtocol B: Transfer HydrogenationProtocol C: Pt/C (Adams' Catalyst)
Primary Use General purpose, ScalableSmall scale, No H₂ cylinder neededHalogenated substrates, Sensitive rings
Catalyst 10% Pd/C (wet)10% Pd/C (wet)5% Pt/C or PtO₂
H₂ Source H₂ Gas (Balloon/Parr)Ammonium FormateH₂ Gas (Balloon)
Additive Crucial: 1.0 eq HCl or AcOHNone (Formic acid generated in situ)Optional (usually not needed)
Solvent MeOH or EtOHMeOHEtOAc or EtOH
Risk De-halogenation (if Cl/Br present)Gas evolution (CO₂)Higher Cost

Detailed Protocols

Protocol A: Acid-Promoted Pd/C Hydrogenation (The Workhorse)

Best for: Standard synthesis where no halogens are present on the ring.

Reagents:

  • Substrate: 3-Nitro-4-methoxypyridine (1.0 equiv)

  • Solvent: Methanol (degassed) [0.1 M concentration]

  • Additive: 1.2 equiv HCl (4M in Dioxane) or Glacial Acetic Acid

  • Catalyst: 10% Pd/C (50% water wet), 10 wt% loading

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the substrate in Methanol.

  • Acidification: Add the acid additive. Note: The solution may warm slightly. Protonation prevents the pyridine N from binding to the Pd.

  • Inerting: Carefully add the Pd/C catalyst. WARNING: Pd/C is pyrophoric. Add under a blanket of Nitrogen or Argon.[2]

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (balloon pressure is usually sufficient; use 3 atm for sluggish substrates).

  • Monitoring: Stir vigorously at Room Temperature. Reaction is typically complete in 1–3 hours. Monitor by HPLC or TLC (Note: Amine will be much more polar; use DCM/MeOH/NH3 eluent).

  • Workup (Critical):

    • Filter through a Celite pad under an inert atmosphere if possible.

    • If HCl was used, the product is the hydrochloride salt (stable).

    • If free base is required: Neutralize with cold sat. NaHCO₃, extract quickly into EtOAc, and concentrate. Do not store the free base in solution for long periods.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Safety-focused labs, parallel synthesis, or avoiding H₂ gas cylinders.

Reagents:

  • Substrate: 1.0 equiv

  • Hydrogen Donor: Ammonium Formate (5.0 equiv)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (0.1 M)

Step-by-Step:

  • Mix: Combine substrate and Methanol in a reaction vial.

  • Add Donor: Add Ammonium Formate (solid).

  • Catalyst: Add Pd/C carefully.

  • Reaction: Heat to reflux (65°C) .

    • Observation: Vigorous gas evolution (CO₂ + NH₃) will occur. Ensure the vessel is vented (do not seal tightly).

  • Completion: Usually complete within 30–60 minutes. The reaction stops when gas evolution ceases.

  • Workup: Filter hot through Celite. Concentrate filtrate.[2] The residue will contain excess ammonium formate, which can be removed by an aqueous wash or sublimation.

Protocol C: Platinum-Mediated Reduction

Best for: Substrates containing Chlorine/Bromine (prevents de-halogenation) or if Pd fails.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 5% Pt/C (sulfided form preferred for halogens) or PtO₂ (Adams' Catalyst)

  • Solvent: Ethyl Acetate or Ethanol[1][3]

  • Additive: 0.5 equiv Acetic Acid (optional, Pt is less susceptible to poisoning than Pd).

Step-by-Step:

  • Dissolution: Dissolve substrate in Ethyl Acetate (EtOAc reduces the solubility of the amine product, sometimes allowing it to precipitate as a salt if acid is used).

  • Catalyst: Add Pt catalyst (5 wt% loading).

  • Hydrogenation: Hydrogenate at 1–3 atm H₂.

  • Workup: Filter and concentrate. Pt catalysts are generally milder and preserve the 4-alkoxy ether bond better than Pd under forcing conditions.

Quality Control & Troubleshooting

Analytical Validation
  • TLC: The nitro compound is usually yellow/UV-active. The amine is often non-UV active (or weak) and stains dark brown/black with Ninhydrin or PMA.

  • NMR: Look for the disappearance of the aromatic protons shift (nitro-pyridines are very deshielded). The 2-position proton will shift significantly upfield upon reduction of the 3-nitro group.

  • Color Change: Reaction typically goes from Bright Yellow

    
     Colorless (Salt) or Dark Brown (Free base oxidation).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls at 50% Catalyst PoisoningAdd 1.0 eq Acetic Acid; purge and refill H₂.
Product is Black Tar Oxidation of AmineKeep product as HCl salt. Perform workup under Argon.
Loss of Alkoxy Group Hydrogenolysis (Over-reduction)Switch from Pd/C to Pt/C. Lower temperature.
Violent Exotherm High ConcentrationDilute to 0.05 M. Add catalyst before H₂ introduction.

Process Workflow Diagram

Workflow_Protocol Start Start: 3-Nitro-4-Alkoxypyridine CheckHalogen Contains Halogen (Cl, Br)? Start->CheckHalogen ProtocolC Protocol C: Pt/C or PtO2 Solvent: EtOAc CheckHalogen->ProtocolC Yes CheckScale Scale > 10g? CheckHalogen->CheckScale No Workup Filtration (Celite) Inert Atmosphere ProtocolC->Workup ProtocolA Protocol A: Pd/C + H2 Gas Add 1.0 eq HCl/AcOH CheckScale->ProtocolA Yes (Scalable) ProtocolB Protocol B: Transfer Hydrogenation Ammonium Formate + Pd/C CheckScale->ProtocolB No (Convenient) ProtocolA->Workup ProtocolB->Workup Product Product: 3-Amino-4-Alkoxypyridine (Store as HCl Salt) Workup->Product

Caption: Figure 2. Decision tree for selecting the optimal hydrogenation protocol based on substrate functionality and scale.

References

  • Rylander, P. N. (1979).[4] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[4][5] (The authoritative text on catalyst selection and poisoning mechanisms).

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[6] Synthesis, 1988(02), 91-95. (Seminal paper on transfer hydrogenation).

  • Maxted, E. B., & Walker, A. G. (1948).[7] Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.[7] Journal of the Chemical Society, 1093-1097. (Foundational study on pyridine poisoning).

  • BenchChem. (2025).[1][8] Catalyst Poisoning in Reactions with Pyridine Substrates. Technical Support Center. (Modern troubleshooting for pyridine substrates).

Sources

Technical Notes & Optimization

Troubleshooting

removing 4-hydroxy-3-nitropyridine impurity from substitution reactions

Doc ID: TS-ORG-PYR-043 | Version: 2.1 | Last Updated: 2026-02-24 Department: Process Chemistry & Purification Support[1] The "Hydrolysis Trap": Problem Overview Subject: Persistent yellow/orange impurity in nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-ORG-PYR-043 | Version: 2.1 | Last Updated: 2026-02-24 Department: Process Chemistry & Purification Support[1]

The "Hydrolysis Trap": Problem Overview

Subject: Persistent yellow/orange impurity in nucleophilic aromatic substitution (


) reactions of 4-chloro-3-nitropyridine.

The Issue: You are likely attempting an


 reaction on 4-chloro-3-nitropyridine  (or a 4-alkoxy analog) to install an amine or alkoxide.[1] However, you are observing a persistent side product: 4-hydroxy-3-nitropyridine  (CAS: 5435-54-1).[1]

The Mechanism: This impurity is not a random contaminant; it is a hydrolysis byproduct. The C4 position is highly electrophilic due to the ortho-nitro group and the pyridine nitrogen. Trace moisture in your solvent, nucleophile, or base competes with your desired nucleophile. Once formed, the impurity tautomerizes to the 3-nitro-4-pyridone form, which is thermodynamically stable and difficult to remove via standard silica chromatography due to "streaking."[1]

Mechanistic Pathway (Diagram)

The following diagram illustrates the competition between your desired substitution and the parasitic hydrolysis.

SNAr_Competition SM 4-Chloro-3-nitropyridine (Electrophile) Inter Meisenheimer Complex SM->Inter Activation by NO2 Nu Desired Nucleophile (R-NH2 / R-OH) Nu->Inter H2O Trace Water (Impurity Source) H2O->Inter Prod Desired Product (4-Substituted-3-nitropyridine) Inter->Prod + Nu / - HCl Impurity IMPURITY: 4-Hydroxy-3-nitropyridine (Tautomerizes to Pyridone) Inter->Impurity + H2O / - HCl (Hydrolysis)

Figure 1: The competitive pathway.[1] The electron-deficient C4 position is susceptible to attack by water, leading to the thermodynamic sink of the pyridone impurity.

Diagnostic: Do I have this impurity?

Before attempting purification, confirm the identity of the contaminant. 4-hydroxy-3-nitropyridine has distinct spectral signatures compared to the starting material.[1]

Analytical MethodSignature Characteristic
Appearance Bright yellow to orange solid (often crystalline).[1]
1H NMR (DMSO-d6) Pyridone NH: Broad singlet > 12 ppm (exchangeable). C2-H: Shifted downfield (~8.9 ppm) compared to chloro-precursor.[1] Coupling: C5-H and C6-H often show distinct doublet patterns (

Hz).[1]
LC-MS (ESI) m/z: 141

. (Note: It ionizes poorly in positive mode compared to amines; negative mode

at 139 is often more sensitive).[1]
TLC (Silica) Behavior: Streaks badly in standard EtOAc/Hexane. Fix: Add 1% Acetic Acid (moves it up) or 1% TEA (pins it to baseline).

Protocol Module: Purification Strategies

Core Principle: 4-hydroxy-3-nitropyridine is significantly more acidic (


 ~5-6) than standard phenols due to the electron-withdrawing nitro group and the pyridine ring.[1] We exploit this acidity to separate it from your product (which is likely basic or neutral).
Method A: The "Caustic Wash" (Recommended)

Best for: Basic products (amines) or neutral products (ethers) stable to mild base.

The Logic: The impurity exists as a pyridone but can be deprotonated to form a water-soluble nitropyridinate salt. Most desired


 products (amines/ethers) will remain in the organic layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-water-miscible organic solvent.

    • Recommended: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Volume: Use ~20 mL solvent per gram of crude.

  • The Wash:

    • Prepare a 10% w/v aqueous Sodium Carbonate (

      
      )  solution. (Note: Bicarbonate may be too weak depending on the exact lipophilicity of the impurity; Carbonate is safer).
      
    • Wash the organic layer 3 times with the carbonate solution.

    • Visual Cue: The aqueous layer will turn bright yellow/orange (the color of the nitropyridinate anion).

  • Validation:

    • Continue washing until the aqueous layer is pale/colorless.

  • Finishing:

    • Wash the organic layer once with brine.

    • Dry over

      
      , filter, and concentrate.
      
Method B: The "Scavenge & Filtration" (For Base-Sensitive Products)

Best for: Products containing esters or other hydrolysis-prone groups.[1]

The Logic: Instead of liquid-liquid extraction, we use a solid-supported scavenger or specific solubility properties to crash out the impurity.[1]

Step-by-Step Protocol:

  • Solvent Switch: Evaporate the reaction solvent and redissolve the crude in a minimum amount of hot 2-Propanol (IPA) or Acetonitrile .

  • Precipitation:

    • Allow the solution to cool slowly to room temperature, then chill to 0°C.

    • 3-nitro-4-pyridone is highly crystalline and poorly soluble in cold alcohols compared to many functionalized pyridines.[1]

  • Filtration: Filter the solids. The filter cake is likely the impurity. The filtrate contains your product.

  • Verification: Check the filtrate by TLC.

Method C: Chemical Salvage (The "Re-Chlorination")

Best for: When the impurity constitutes >30% of the mixture and you need to recover yield.

The Logic: Rather than discarding the impurity, convert it back into the starting material (4-chloro-3-nitropyridine) or a reactive intermediate that can be re-subjected to the reaction.[1]

Protocol:

  • Treat the crude mixture (containing the hydroxy impurity) with Phosphorus Oxychloride (

    
    )  (neat or in Toluene) at reflux for 2-4 hours.
    
  • This converts the 4-OH back to 4-Cl.[1]

  • Remove excess

    
     under vacuum.
    
  • Re-add your original nucleophile and base to the pot to drive the reaction to completion.

Decision Tree: Selecting the Right Workflow

Use this logic flow to determine the safest purification route for your specific molecule.

Purification_Logic Start Start: Crude Mixture contains 4-OH-3-NO2-Pyridine Q1 Is your Product Basic (e.g., Amine, Pyridine)? Start->Q1 MethodA METHOD A: Acid/Base Extraction (Wash org. layer with 10% Na2CO3) Q1->MethodA Yes Q2 Is your Product Acidic (e.g., Carboxylic Acid)? Q1->Q2 No (Neutral/Acidic) MethodB METHOD B: Fractional Crystallization (Recrystallize from IPA/ACN) Q2->MethodB No (Neutral) MethodC METHOD C: Chromatography with Modifier (DCM:MeOH + 1% AcOH) Q2->MethodC Yes (Co-elution risk)

Figure 2: Workflow for selecting the appropriate purification method based on product properties.

FAQ: Troubleshooting Common Issues

Q: I tried the carbonate wash, but the impurity is still there. Why? A: Two possibilities:

  • Solvent Choice: If you used a highly polar organic solvent (like THF or n-Butanol) for the extraction, it might be holding onto the water/salt. Switch to DCM or Toluene.

  • pH Control: The 3-nitro group makes the OH acidic, but if you have a huge excess, the aqueous layer might become saturated or acidic. Check the pH of the aqueous wash; it must remain >9 to ensure the impurity exists as the soluble anion.

Q: Can I use silica chromatography? A: Only with modification. The "pyridone" form interacts strongly with silanols, causing severe tailing that contaminates other fractions.

  • Fix: Pre-wash your silica column with eluent containing 1-2% Triethylamine (TEA) .[1] This deactivates the acidic sites on the silica. Alternatively, use Reverse Phase (C18) chromatography, where the polarity difference is easier to exploit (the impurity usually elutes early in the water front).

Q: How do I prevent this from forming next time? A: The root cause is water.

  • Dry Solvents: Ensure your solvent (DMF, DMSO, NMP) is anhydrous (<50 ppm water).

  • Reagent Quality: 4-chloro-3-nitropyridine hydrolyzes slowly in the bottle upon storage.[1] Check the purity of your starting material before the reaction. If it contains the hydroxy impurity initially, recrystallize the SM from hexanes/DCM before use.

References

  • Synthesis and Reactivity of Nitropyridines

    • Source: BenchChem.[2][3] "A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine."

    • Context: Mechanisms of vs Hydrolysis in nitropyridine systems.
  • Acidity of Hydroxypyridines

    • Source: Chemistry Stack Exchange. "Why is 4-hydroxypyridine more acidic than benzoic acid?"
    • )
  • Purification of Pyridine Derivatives

    • Source: ChemicalBook. "4-Amino-3-nitropyridine synthesis."[1]

    • Context: Protocols for isolating amino-nitropyridines, including precipitation and washing steps to remove byproducts.[1]

  • Solubility and Properties

    • Source: ChemBK. "4-Pyridinamine, 3-nitro- Properties."[1]

    • Context: Solubility data confirming the low water solubility of the neutral nitropyridine species vs the high solubility of the salt forms.

Sources

Optimization

Technical Support Center: Optimizing 4-Alkoxy-3-Nitropyridine Synthesis

Ticket ID: #SNAr-OPT-4A3N Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for of 4-Chloro-3-Nitropyridine[1] Core Directive & Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SNAr-OPT-4A3N Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for


 of 4-Chloro-3-Nitropyridine[1]

Core Directive & Executive Summary

You are likely experiencing variable yields (30–60%) or significant formation of the pyridone impurity (4-hydroxy-3-nitropyridine). This guide moves beyond standard protocols to address the mechanistic bottlenecks of the Nucleophilic Aromatic Substitution (


) reaction on the pyridine ring.

The Golden Rule: The 3-nitro group is your greatest asset and your biggest liability. It activates the 4-position for substitution but also makes the ring susceptible to hydrolysis and reduction if conditions are not strictly anhydrous and oxidative-neutral.

Reaction Mechanism & Critical Control Points

To optimize yield, you must visualize the competition between the desired alkoxide attack and the parasitic hydroxide attack (hydrolysis).

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination pathway. The rate-determining step is usually the formation of the Meisenheimer complex.[1]

SNAr_Mechanism cluster_conditions Optimization Factors Start 4-Chloro-3-Nitropyridine Complex Meisenheimer Complex (Intermediate) Start->Complex + RO- (Fast addition) SideProduct 4-Hydroxy-3-Nitropyridine (Pyridone Impurity) Start->SideProduct + H2O / OH- (Hydrolysis) Reagent Alkoxide (RO-) Product 4-Alkoxy-3-Nitropyridine Complex->Product - Cl- (Elimination) Solvent Polarity Solvent Polarity Temp Control Temp Control Anhydrous Cond. Anhydrous Cond.

Figure 1: The


 pathway showing the critical branch point where moisture leads to irreversible pyridone formation.

Optimization Modules (Troubleshooting Guides)

Module A: "My yield is stuck at 50%." (Reagent & Stoichiometry)

Diagnosis: Incomplete conversion or competitive hydrolysis. The Fix: Switch from Carbonate bases to Hydride bases to ensure irreversible alkoxide formation.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Why? (The Science)
Base

or

NaH (Sodium Hydride) Carbonates generate water as a byproduct (

+

). NaH releases

gas, keeping the system anhydrous.
Solvent Ethanol or DMF (wet)Anhydrous THF or DMF Protic solvents (EtOH) can deactivate the nucleophile via H-bonding. Polar aprotic solvents (DMF/THF) leave the alkoxide "naked" and reactive.
Stoichiometry 1:1 ratio1.0 : 1.2 (Substrate : Alkoxide) A slight excess of alkoxide drives the equilibrium, but too much can cause ring degradation.
Temperature Reflux (

)
0^\circ C \to RT \to 60^\circ C Controlling the exotherm prevents the decomposition of the labile nitro group.
Module B: "I see a solid precipitate that isn't my product." (The Hydrolysis Trap)

Symptom: You isolate a high-melting solid that is insoluble in organic solvents but soluble in aqueous base. Issue: You have made 4-hydroxy-3-nitropyridine (tautomer: 3-nitro-4-pyridone). Root Cause: Moisture ingress. The chloride at C4 is extremely labile to water when activated by the C3-nitro group.

Protocol Adjustment:

  • Flame-dry all glassware.

  • Pre-form the alkoxide: React the alcohol with NaH in THF at

    
    before adding the pyridine substrate. This ensures no free hydroxide exists.
    
  • Check your solvent: If using DMF, ensure it is amine-free and water-free (<50 ppm).

Module C: "The reaction turns into black tar." (Decomposition)

Symptom: Darkening of reaction mixture, loss of material on TLC. Issue: The nitro group is oxidizing the alkoxide, or the pyridine ring is opening (Zincke-type degradation). The Fix:

  • Atmosphere: Run strictly under Argon/Nitrogen. Oxygen accelerates radical decomposition.

  • Temperature: Do not exceed

    
    . If the reaction is sluggish, add a crown ether (e.g., 15-Crown-5 for Na+) to activate the alkoxide rather than increasing heat.
    

Validated Experimental Protocol

Target: Synthesis of 4-methoxy-3-nitropyridine (Scale: 10 mmol)

  • Alkoxide Formation:

    • To a flame-dried flask under Argon, add NaH (60% in oil, 12 mmol, 1.2 equiv) .

    • Wash NaH with dry hexane (2x) to remove oil (optional, but improves purity).

    • Add Anhydrous THF (20 mL) and cool to

      
      .
      
    • Dropwise add Methanol (12 mmol) . Stir for 30 min until

      
       evolution ceases.
      
  • Substrate Addition:

    • Dissolve 4-chloro-3-nitropyridine (10 mmol) in Anhydrous THF (10 mL) .

    • Crucial: Add the substrate solution slowly to the alkoxide at

      
      . (Adding alkoxide to substrate can cause local overheating).
      
  • Reaction:

    • Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor by TLC (EtOAc/Hexane 1:1). Product is usually less polar than the starting material.

  • Workup (The "Emulsion Killer"):

    • Quench with Saturated

      
        (not water, to control pH).[2]
      
    • Evaporate THF under reduced pressure.

    • Extract residue with Dichloromethane (DCM) or Ethyl Acetate .

    • Wash: 1x Water, 1x Brine. Dry over

      
      .[3][4][5]
      
  • Purification:

    • Flash chromatography on Silica Gel. Eluent: 10-30% EtOAc in Hexanes.

Troubleshooting Logic Tree

Use this decision tree to diagnose your current experiment.

Troubleshooting_Tree Start Start Diagnosis CheckTLC Check TLC/LCMS Start->CheckTLC NoRxn Starting Material Remains CheckTLC->NoRxn No Conversion Impurity New Spot (Very Polar) CheckTLC->Impurity Polar Spot Formed LowYield Product formed but <50% CheckTLC->LowYield Clean but low conversion Action1 Increase Temp to 60°C OR Switch Solvent to DMF NoRxn->Action1 Hydrolysis Hydrolysis Detected (Pyridone) Impurity->Hydrolysis Action2 Dry Solvents Switch to NaH Hydrolysis->Action2 Action3 Increase Alkoxide eq (1.5x) Check Reagent Quality LowYield->Action3

Figure 2: Diagnostic workflow for resolving yield issues.

FAQ: Advanced Technical Inquiries

Q: Can I use the N-oxide (4-nitropyridine-N-oxide) instead of the chloro-derivative? A: Yes, but it introduces regioselectivity risks. The nitro group at C3 directs nucleophiles to C4, but N-oxide chemistry can sometimes lead to mixtures or require deoxygenation steps later. The 4-chloro-3-nitropyridine route is generally cleaner for simple alkoxy substitutions because the chloride is a superior leaving group (


).

Q: Why is the order of addition critical? A: Adding the substrate to the base (without alcohol) can lead to self-condensation or polymerization of the nitropyridine. Always ensure the nucleophile (alkoxide) is pre-formed and ready to intercept the electrophile.

Q: My product is an oil that won't crystallize. Is it impure? A: Many 4-alkoxy-3-nitropyridines are low-melting solids or oils. If NMR shows purity, convert it to the hydrochloride salt (bubble HCl gas through ether solution) to obtain a stable, crystalline solid for storage.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Foundational text on mechanisms and Meisenheimer complexes).
  • BenchChem Technical Support. Synthesis of Nitropyridines & Troubleshooting SNAr. (General protocols for nitropyridine handling).

  • Hajhussein, A. N., et al. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals."[5] Arkivoc, 2018, vii, 225-235.[5] (Specific protocol for 4-alkoxypyridine synthesis using NaOH/DMSO vs NaH).

  • Organic Syntheses. 3-Methyl-4-Nitropyridine-1-Oxide and related nitration/substitution workflows. Coll. Vol. 4, p.654 (1963). (Historical grounding for nitropyridine reactivity).

  • ChemicalBook. 4-Chloro-3-nitropyridine Properties and Reaction Safety. (Safety and physical property data).

Sources

Troubleshooting

Technical Support Center: Purification of Polar Nitropyridine Derivatives

Status: Operational Ticket ID: #NP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The "Polarity Trap" in Nitropyridine Chemistry Purifying polar nitropyridine derivatives pre...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #NP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Polarity Trap" in Nitropyridine Chemistry

Purifying polar nitropyridine derivatives presents a unique paradox in chromatography. The electron-withdrawing nitro group (


) significantly reduces the basicity of the pyridine nitrogen, theoretically reducing the "tailing" associated with standard amines. However, the resulting molecule often possesses a high dipole moment, making it "sticky" on silica gel and poorly soluble in non-polar loading solvents.

This guide moves beyond standard protocols to address the specific physicochemical challenges of these derivatives: solubility limits , silanol interactions , and mobile phase incompatibility .

Module 1: Stationary Phase Selection & Engineering

The Silica Surface Interaction

Standard silica gel (Type A) contains acidic silanol groups (


). While nitropyridines are weak bases (pKa often < 2), they are strong hydrogen bond acceptors.
  • The Problem: The pyridine nitrogen and the nitro group oxygens can form hydrogen bond networks with surface silanols, causing band broadening (tailing) and irreversible adsorption.

  • The Solution: You must "mask" these silanols or switch the phase.

Phase Selection Matrix
Stationary PhaseSuitabilityTechnical Notes
Standard Silica (Irregular) Moderate Requires mobile phase modifiers (TEA/NH

OH) to block silanols. High risk of tailing.
Amine-Functionalized Silica High The surface amines block silanols automatically. Excellent for nitropyridines; eliminates the need for TEA in the solvent.
C18 (Reverse Phase) Critical Recommended for highly polar derivatives. If the compound is insoluble in DCM/EtOAc, do not force Normal Phase (NP). Switch to C18 (Water/MeOH or Water/ACN).[1]
Alumina (Neutral) Low Generally avoid. Nitropyridines can be sensitive to the Lewis acid/base sites on alumina, leading to degradation.

Module 2: Mobile Phase Engineering

The "DCM/MeOH" Danger Zone

Researchers often default to Dichloromethane (DCM) and Methanol (MeOH) for polar compounds.

  • Risk: Methanol concentrations >10% can solvate silica gel, leading to "silica fines" contaminating your product and clogging frits [1].

  • Alternative: Use DCM / Acetone or DCM / Isopropanol . These mixtures provide high polarity without dissolving the stationary phase.

The Modifier Strategy (Silanol Blocking)

If using standard silica, you must add a basic modifier.

  • Protocol: Add 1% Triethylamine (TEA) or 1% NH

    
    OH  to the mobile phase.
    
  • Mechanism: TEA is a stronger base than the nitropyridine. It preferentially binds to the acidic silanol sites, effectively "paving the road" for your compound to elute smoothly [2].

Module 3: Sample Loading Protocols

CRITICAL: Poor solubility in the mobile phase is the #1 cause of poor resolution for nitropyridines. If you load a liquid sample in DCM but elute with Hexane/EtOAc, the compound will precipitate at the top of the column, causing streaking.

Protocol: Celite/Silica Dry Loading

Best for: Compounds with poor solubility in the starting eluent.

  • Dissolution: Dissolve crude nitropyridine in the minimum amount of a "strong" solvent (e.g., MeOH, Acetone, or pure DCM) in a round-bottom flask.

  • Adsorption: Add Celite 545 or Silica Gel (Ratio: 1 part crude to 3 parts sorbent by weight).

  • Evaporation: Rotovap the mixture until a free-flowing, dry powder remains.

    • Tip: If it remains sticky, add more sorbent and re-evaporate.

  • Loading: Pour the powder carefully onto the top of the pre-packed column.

  • Capping: Add a layer of sand or a frit on top of the dry load to prevent disturbance when adding solvent [3].

Visualizing the Workflow

Figure 1: Purification Decision Tree

PurificationStrategy Start Start: Crude Nitropyridine SolubilityCheck Soluble in low-polar solvent? (e.g., <20% EtOAc/Hex) Start->SolubilityCheck StandardNP Standard Flash (Hex/EtOAc) SolubilityCheck->StandardNP Yes PolarityCheck Soluble in DCM? SolubilityCheck->PolarityCheck No Insoluble Insoluble in DCM (Very Polar) PolarityCheck->Insoluble No LoadingDecision Loading Strategy PolarityCheck->LoadingDecision Yes DCMMethod DCM/MeOH or DCM/Acetone (+ 1% TEA) ReversePhase Reverse Phase (C18) (Water/Acetonitrile) Insoluble->ReversePhase Recommended LoadingDecision->DCMMethod Liquid Load DryLoad Dry Load (Celite) Run DCM/MeOH Gradient LoadingDecision->DryLoad Precipitation Risk

Caption: Decision matrix for selecting mobile phase and loading technique based on solubility profile.

Module 4: Troubleshooting FAQ

Q1: My compound is "streaking" (tailing) from the baseline to the solvent front. Why?

Diagnosis: Uncontrolled Silanol Activity. The Fix:

  • Add Modifier: Remake your solvent system with 1% Triethylamine (TEA) .

  • Check Loading: If you liquid-loaded in a strong solvent (like pure DCM) onto a Hexane-packed column, the compound precipitated. Switch to Dry Loading (See Module 3) [4].

Q2: I am using DCM/MeOH (9:1), but I see white precipitate in my collected fractions.

Diagnosis: Silica Dissolution. The Fix: Methanol is polar enough to dissolve silica gel fines.

  • Filter your fractions through a 0.45 µm syringe filter before evaporation.

  • Switch the solvent system to DCM / Acetone or DCM / Isopropanol . These mixtures maintain polarity without dissolving the silica matrix [5].

Q3: My nitropyridine is co-eluting with a byproduct.

Diagnosis: Lack of Selectivity. The Fix: Change the interaction mechanism, not just the polarity.

  • Change Solvent Class: If using DCM/MeOH, switch to Toluene/Acetone . Toluene provides

    
     interactions with the pyridine ring, often separating isomers that DCM cannot resolve.
    
  • Change Stationary Phase: Switch to Amine-bonded silica . The surface chemistry is different and often separates polar amines better than bare silica.

Q4: The compound is stuck at the top of the column, even with 10% MeOH.

Diagnosis: Polarity Mismatch. The Fix: Do not go to 20-50% MeOH on silica (it will dissolve the column).

  • Stop Normal Phase: You are using the wrong tool.

  • Switch to Reverse Phase (C18): Use a C18 cartridge with a Water/Acetonitrile gradient (0%

    
     100% ACN). Nitropyridines elute beautifully on C18 because the hydrophobic interactions are weaker than the polar adsorption on silica.
    

References

  • Biotage. (2023).[2] Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]

  • Phenomenex. (2024). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Sorbtech. (2023).[2] HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 4-(2-Hydroxyethoxy)-3-nitropyridine: A Comparative Analysis

Introduction In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 4-(2-Hydroxyethoxy)-3-nitropyridine is a key intermediate with poten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 4-(2-Hydroxyethoxy)-3-nitropyridine is a key intermediate with potential applications in medicinal chemistry. Its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for reaction monitoring, purity assessment, and metabolite identification.[1] This guide provides an in-depth, theoretical exploration of the fragmentation patterns of 4-(2-Hydroxyethoxy)-3-nitropyridine under electrospray ionization (ESI) conditions. As a Senior Application Scientist, this document is structured to not only present data but to explain the underlying principles that govern the molecule's behavior in the mass spectrometer.

This guide will compare and contrast the expected fragmentation pathways, providing a robust framework for researchers to interpret their own experimental data. We will delve into the chemical logic behind bond cleavages, offering insights that are born from both theoretical knowledge and practical experience in the field.

Theoretical Fragmentation Analysis

The fragmentation of an ion in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of the bonds within the molecule and the resulting fragment ions. For 4-(2-Hydroxyethoxy)-3-nitropyridine, the primary drivers of fragmentation are the electron-deficient nitropyridine ring, the ether linkage, and the terminal hydroxyl group. Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, which then undergoes collision-induced dissociation (CID) to produce a series of fragment ions.[1][2]

Predicted Core Fragmentation Pathways

The structure of 4-(2-Hydroxyethoxy)-3-nitropyridine offers several potential sites for fragmentation. The most probable pathways are initiated by the charge site and are influenced by the stability of the resulting neutral losses and charged fragments.

  • Alpha-Cleavage adjacent to the Ether Oxygen: This is a classic fragmentation pathway for ethers.[3] The cleavage of the C-C bond adjacent to the ether oxygen is expected to be a dominant fragmentation route, leading to a resonance-stabilized oxonium ion.

  • Cleavage within the Ethoxy Side Chain: The hydroxyethoxy side chain can undergo fragmentation, including the loss of small neutral molecules like water or ethylene oxide.

  • Loss of the Nitro Group: The nitro group can be lost as NO₂ or other related neutral species, a common fragmentation for nitroaromatic compounds.[1][4]

  • Pyridine Ring Fission: While less common under soft ionization conditions, at higher collision energies, the pyridine ring itself may undergo cleavage.

Below is a visual representation of the proposed fragmentation pathways.

fragmentation_pathway cluster_main Proposed Fragmentation of 4-(2-Hydroxyethoxy)-3-nitropyridine mol [M+H]⁺ m/z 185.05 frag1 Loss of C₂H₄O (Ethylene oxide) m/z 141.03 mol->frag1 - C₂H₄O frag2 Loss of H₂O (Water) m/z 167.04 mol->frag2 - H₂O frag3 Loss of NO₂ (Nitro group) m/z 139.07 mol->frag3 - NO₂ frag4 Loss of C₂H₅O₂ (Hydroxyethoxy radical) m/z 124.02 frag1->frag4 - OH

Caption: Proposed fragmentation pathways of protonated 4-(2-Hydroxyethoxy)-3-nitropyridine.

Comparative Analysis of Fragmentation Products

The relative abundance of different fragment ions is highly dependent on the collision energy applied in the MS/MS experiment.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment Plausibility and Rationale
185.05167.04H₂O (18.01)Ionized 4-(vinyloxy)-3-nitropyridineHigh: Loss of water from the terminal hydroxyl group is a very common fragmentation pathway for alcohols.[5]
185.05141.03C₂H₄O (44.02)Ionized 3-nitropyridin-4-olHigh: Cleavage of the ether bond with a subsequent hydrogen rearrangement is a favorable pathway.
185.05139.07NO₂ (46.01)Ionized 4-(2-hydroxyethoxy)pyridineMedium: Loss of the nitro group is characteristic for nitroaromatic compounds, but may require higher collision energy.[1]
141.03124.02OH (17.01)Ionized 3-nitropyridin-4-yl cationMedium: Subsequent loss of the hydroxyl group from the pyridinol fragment is possible at elevated energies.

Experimental Protocol for LC-MS/MS Analysis

To obtain robust and reproducible fragmentation data, a well-defined experimental protocol is crucial. The following is a recommended starting point for the analysis of 4-(2-Hydroxyethoxy)-3-nitropyridine.

I. Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(2-Hydroxyethoxy)-3-nitropyridine in methanol.

  • Working Standard: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

II. Liquid Chromatography Method
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

III. Mass Spectrometry Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.[1]

  • Cone Gas Flow: 50 L/hr.

  • Source Temperature: 150 °C.

  • MS Scan Range: m/z 50-300.

  • MS/MS Analysis: Product ion scan of the protonated molecule at m/z 185.05.

  • Collision Energy: Ramped from 10-40 eV to observe the formation and evolution of fragment ions.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This guide provides a comprehensive, albeit theoretical, framework for understanding the LC-MS fragmentation of 4-(2-Hydroxyethoxy)-3-nitropyridine. By combining established principles of mass spectrometry with a logical, structure-based prediction of fragmentation pathways, researchers are better equipped to design experiments and interpret the resulting data. The provided experimental protocol serves as a robust starting point for method development. As with any analytical endeavor, empirical data is the ultimate arbiter, and this guide should be used to inform and rationalize those experimental observations.

References

  • Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Deriv
  • Fragmentation pathway involving the nitrile form of... | Download Scientific Diagram - ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • GNPS Library Spectrum CCMSLIB00004706513. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • common fragmentation mechanisms in mass spectrometry - YouTube. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

Sources

Comparative

Spectroscopic Profiling of Pyridine Derivatives: A Comparative Guide to Nitro and Ether Band Analysis

Topic: IR Spectrum Analysis of Nitro and Ether Bands in Pyridine Derivatives Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of drug development, pyridine derivatives serve as a fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Analysis of Nitro and Ether Bands in Pyridine Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of drug development, pyridine derivatives serve as a fundamental scaffold. However, their structural characterization presents a unique challenge: the electron-deficient pyridine ring creates significant vibrational coupling that complicates the identification of substituent bands.

This guide objectively compares the performance of High-Resolution ATR-FTIR (Attenuated Total Reflectance) against traditional Transmission IR (KBr) and Raman Spectroscopy for the specific analysis of nitro (


) and ether (

) functional groups. We provide a validated experimental protocol and a logic-based framework for distinguishing overlapping vibrational modes in these complex heterocyclic systems.
Technical Deep Dive: The Electronic Battlefield

To interpret the spectrum, one must understand the electronic environment. The pyridine nitrogen atom is electronegative, withdrawing electron density from the ring (inductive effect


) and creating a dipole.
  • The Nitro Challenge (

    
    ):  The nitro group is also strongly electron-withdrawing. When attached to a pyridine ring, it competes for electron density. This competition shifts the characteristic asymmetric stretching frequency (
    
    
    
    ) and often causes it to overlap with the pyridine ring's own C=N/C=C stretching vibrations in the
    
    
    region.
  • The Ether Opportunity (

    
    ):  Conversely, alkoxy groups are electron-donating by resonance (
    
    
    
    ). This increases the bond order of the
    
    
    bond, shifting its stretch to higher frequencies and providing a reliable diagnostic marker that is less susceptible to ring overlap.
Characteristic Vibrational Assignments

The following table summarizes the critical regions for pyridine derivatives.

Functional GroupVibration ModeWavenumber (

)
IntensityNotes
Nitro (

)
Asymmetric Stretch (

)

StrongCritical: Often overlaps with Pyridine Ring C=C.
Symmetric Stretch (

)

StrongSharp band; less prone to overlap.
Ether (

)
Aryl-O Stretch (

)

StrongShifted higher due to resonance with the pyridine ring.
Alkyl-O Stretch (

)

MediumTypical aliphatic ether position.
Pyridine Ring C=N / C=C Stretch

Med-StrongUsually 3-4 bands. The band at

often splits.
Ring Breathing

Weak (IR)Validation: Very strong in Raman; diagnostic for substitution pattern.
Comparative Analysis: Methodology Assessment

We evaluated the "Product" (ATR-FTIR Methodology) against the two primary alternatives used in structural elucidation: Transmission IR (KBr Pellet) and Raman Spectroscopy.

Comparison Matrix
FeatureATR-FTIR (Recommended) Transmission IR (KBr Pellet)Raman Spectroscopy
Sample Prep Instant: Solid/Liquid direct contact.Slow: Grinding/pressing required. Hygroscopic risk.Minimal: Direct laser focus.
Nitro

Analysis
High Precision: Excellent for polar bonds.Good: But water absorption in KBr can obscure regions.Poor:

is weak in Raman.
Nitro

Analysis
Good: Sharp peaks.Good: Standard resolution.Superior:

is very strong (symmetric vibration).
Ether C-O Analysis Excellent: Strong dipole change = strong signal.Excellent: But pathlength control is difficult.Weak: C-O stretches are often weak in Raman.
Reproducibility High: Fixed pathlength via crystal pressure.Low: Dependent on pellet thickness/uniformity.Medium: Fluorescence interference is a major risk.[1]

Verdict: For routine profiling of nitro/ether pyridine derivatives, ATR-FTIR is the superior choice due to speed and sensitivity to polar functional groups. However, Raman is the necessary "second opinion" if the symmetric nitro stretch requires confirmation or if the pyridine ring breathing mode is obscured.

Experimental Protocol: Self-Validating ATR Workflow

This protocol ensures high spectral integrity by mitigating the "penetration depth" variance inherent in ATR.

Prerequisites:

  • FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (HPLC grade) for cleaning.

  • Sample:

    
     mg of dried pyridine derivative.
    

Step-by-Step Methodology:

  • System Blanking: Clean crystal with isopropanol. Collect a 64-scan background spectrum. Validation Check: Ensure no peaks exist in the

    
     (C-H) or 
    
    
    
    (H2O) regions.
  • Sample Deposition: Place solid sample on the crystal center.

  • Pressure Application: Lower the anvil. Apply pressure until the "Energy Meter" or "Interferogram Amplitude" plateaus. Note: Inconsistent pressure alters peak intensity ratios.

  • Acquisition: Scan range

    
    .[2] Resolution: 
    
    
    
    . Scans: 32 (Screening) or 64 (Publication).
  • ATR Correction: Apply "ATR Correction" algorithm in software (corrects for penetration depth dependence on wavelength:

    
    ).
    
  • Post-Run Cleaning: Wipe immediately. Pyridine derivatives can stain ZnSe crystals.

Visualization of Logic & Workflow
Diagram 1: Experimental Workflow

This diagram outlines the critical path for data acquisition, emphasizing the validation loops.

ExperimentalWorkflow Start Start: Sample Prep Background Acquire Background (Air) Start->Background Check1 Validation: Is Baseline Flat? Background->Check1 Check1->Background No (Reclean) LoadSample Load Sample & Apply Pressure Check1->LoadSample Yes Acquire Acquire Spectrum (64 Scans) LoadSample->Acquire Process ATR Correction & Baseline Fix Acquire->Process Analyze Band Assignment Process->Analyze

Caption: Figure 1. Self-validating ATR-FTIR workflow ensuring spectral integrity before data processing.

Diagram 2: Spectral Assignment Logic Tree

Distinguishing the Nitro


 from the Pyridine Ring C=C stretch is the most common error. Use this logic flow.

AssignmentLogic Root Analyze Region 1600 - 1500 cm⁻¹ Step1 Identify Strongest Band in Region Root->Step1 Decision1 Is band > 1580 cm⁻¹? Step1->Decision1 Pyridine Likely Pyridine Ring C=N / C=C Stretch Decision1->Pyridine Yes CheckNitro Check Secondary Nitro Markers Decision1->CheckNitro No (Band is ~1530) Decision2 Is there a strong band ~1350 cm⁻¹? CheckNitro->Decision2 ConfirmNitro Confirmed Nitro Group (Band at ~1530 is ν_as) Decision2->ConfirmNitro Yes (ν_s present) Ambiguous Ambiguous: Run Raman to Confirm Decision2->Ambiguous No

Caption: Figure 2. Decision logic for distinguishing Pyridine Ring vibrations from Nitro Asymmetric Stretches.

References
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general IR assignments).
  • Socrates, G. Infrared and Raman Characteristic Group Frequencies. Wiley. (Authoritative source for pyridine specific shifts).[3][4][5]

  • NIST Chemistry WebBook. Pyridine and Nitrobenzene IR Data. [Link]

  • Mettler Toledo. IR vs Raman Spectroscopy: Advantages & Limitations. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 4-(2-Hydroxyethoxy)-3-nitropyridine from Bis-Substituted Ethylene Glycol Byproducts

Introduction: The Synthetic Challenge In the synthesis of pharmaceutical intermediates and advanced materials, achieving high purity is paramount. 4-(2-Hydroxyethoxy)-3-nitropyridine is a valuable building block, often s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

In the synthesis of pharmaceutical intermediates and advanced materials, achieving high purity is paramount. 4-(2-Hydroxyethoxy)-3-nitropyridine is a valuable building block, often synthesized via a Williamson ether synthesis reaction between a 4-halonitropyridine and ethylene glycol. While seemingly straightforward, this reaction presents a classic selectivity challenge. The bifunctional nature of ethylene glycol allows for a second substitution, leading to the formation of the undesired byproduct, 1,2-bis(3-nitropyridin-4-yloxy)ethane.

The structural similarity between the desired mono-substituted product and the bis-substituted byproduct—differing only by the addition of a second nitropyridine moiety in place of a hydroxyl group—makes their differentiation and the subsequent quantification of purity a non-trivial analytical task. This guide provides a robust, multi-technique strategy for the unambiguous identification and separation of these compounds, ensuring the quality and integrity of the final product.

The core of the synthetic problem is illustrated below. The reaction conditions, particularly the stoichiometry of the reactants, significantly influence the product distribution. An excess of ethylene glycol favors the formation of the desired mono-substituted product, while a stoichiometric ratio or an excess of the pyridine starting material can increase the yield of the bis-substituted impurity.

cluster_reactants Reactants cluster_products Potential Products 4-Halo-3-nitropyridine 4-Halo-3-nitropyridine Reaction_Node Williamson Ether Synthesis 4-Halo-3-nitropyridine->Reaction_Node 1 or 2 eq. Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction_Node 1 eq. Base Base Base->Reaction_Node Product 4-(2-Hydroxyethoxy)-3-nitropyridine (Desired Product) Byproduct 1,2-bis(3-nitropyridin-4-yloxy)ethane (Bis-Substituted Byproduct) Reaction_Node->Product 1:1 Stoichiometry Reaction_Node->Byproduct 2:1 Stoichiometry

Caption: Synthetic pathway for 4-(2-Hydroxyethoxy)-3-nitropyridine and the competing formation of the bis-substituted byproduct.

An Integrated Analytical Strategy

No single analytical technique can provide a complete picture of purity and structural identity. A robust quality control workflow relies on the orthogonal application of chromatographic separation and spectroscopic characterization. This guide details a three-pronged approach:

  • High-Performance Liquid Chromatography (HPLC): To separate the product from the byproduct and quantify their relative abundance.

  • Mass Spectrometry (MS): To provide definitive confirmation of the molecular weight of each separated component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To deliver unambiguous structural elucidation and confirm the identity of the desired product and any impurities.

Start Crude Reaction Mixture HPLC HPLC-UV Analysis Start->HPLC Inject LCMS LC-MS Analysis Start->LCMS Inject NMR NMR Spectroscopy Start->NMR Prepare Sample HPLC_Result Separation & Quantification (Purity Assessment) HPLC->HPLC_Result LCMS_Result Molecular Weight Confirmation LCMS->LCMS_Result NMR_Result Unambiguous Structure Verification NMR->NMR_Result Conclusion Confident Identification & Purity Report HPLC_Result->Conclusion LCMS_Result->Conclusion NMR_Result->Conclusion

Caption: Integrated workflow for the analysis and differentiation of the target compound and byproduct.

Chromatographic Separation by HPLC

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the ideal first step as it physically separates the components of the mixture, allowing for individual characterization and quantification. The primary difference driving the separation is polarity. The desired product, 4-(2-Hydroxyethoxy)-3-nitropyridine, contains a free hydroxyl (-OH) group, making it significantly more polar than the bis-substituted byproduct, which has this polar group replaced by a large, relatively nonpolar nitropyridine moiety. In reversed-phase chromatography, the more polar compound (the desired product) will interact less with the nonpolar stationary phase and therefore elute earlier.

Experimental Protocol: Reversed-Phase HPLC

This protocol is a robust starting point for method development. Optimization may be required based on the specific instrumentation and column used.

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector is suitable.[1]

  • Column Selection: A C18 column is the recommended stationary phase due to its versatility and effectiveness in separating compounds based on polarity. A typical dimension is 4.6 x 150 mm with a 5 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure consistent ionization of the basic pyridine nitrogen, leading to sharper, more symmetrical peaks.[2]

    • Solvent B: Acetonitrile.

  • Gradient Elution Program:

    • 0-2 min: 15% B

    • 2-15 min: 15% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 15% B (re-equilibration)

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm (Nitropyridine systems typically have strong absorbance in this region).

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Expected Results & Interpretation
CompoundExpected Relative Retention Time (RT)Rationale
4-(2-Hydroxyethoxy)-3-nitropyridine Earlier Eluting Peak (RT₁) Higher polarity due to the free hydroxyl group leads to weaker retention on a C18 column.
1,2-bis(3-nitropyridin-4-yloxy)ethane **Later Eluting Peak (RT₂) **Lower polarity and larger size lead to stronger hydrophobic interactions with the stationary phase.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Expertise & Causality: While HPLC separates the compounds, it does not definitively identify them. Mass spectrometry provides the molecular weight of each component, which is a fundamental and highly specific physical property. The mass difference between the desired product and the byproduct is substantial and easily resolved by any modern mass spectrometer.

Experimental Protocol: LC-MS Analysis

This protocol uses the HPLC method described above coupled directly to a mass spectrometer.

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ESI mode (ESI+) is recommended. The basic nitrogen on the pyridine ring is readily protonated to form a stable [M+H]⁺ ion.

  • MS Parameters:

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow & Temp: Optimize for the specific instrument, typically around 600 L/hr at 350 °C.

Expected Results & Interpretation

The mass spectrometer will detect the protonated molecular ion [M+H]⁺ for each eluting peak. This provides unambiguous confirmation of the identity of each peak separated by the HPLC.

CompoundChemical FormulaExact MassExpected m/z [M+H]⁺
4-(2-Hydroxyethoxy)-3-nitropyridine C₇H₈N₂O₄184.0484185.0557
1,2-bis(3-nitropyridin-4-yloxy)ethane C₁₂H₁₀N₄O₆306.0600307.0673

Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Causality: NMR spectroscopy is the gold standard for structural analysis.[3] It provides detailed information about the chemical environment of each atom in the molecule. For this specific problem, ¹H NMR is particularly powerful. Key diagnostic signals and their integration values can definitively distinguish the mono-substituted product from the bis-substituted byproduct.

Key Differentiating Features in ¹H NMR:
  • The Hydroxyl Proton (-OH): The desired product has a hydroxyl proton, which will appear as a broad singlet (or a triplet if coupling to the adjacent CH₂ is resolved). This signal will be entirely absent in the spectrum of the bis-substituted byproduct.

  • Symmetry: The bis-substituted byproduct is a symmetrical molecule. This means the two ethylene glycol protons (O-CH₂-CH₂-O) will give rise to a single, sharp singlet. In contrast, the ethylene glycol protons in the desired product are chemically non-equivalent (HO-CH₂-CH₂-O-Py) and will appear as two distinct multiplets, typically triplets.

  • Integration: The ratio of the aromatic pyridine protons to the aliphatic ethylene glycol protons provides conclusive evidence.

    • Desired Product: 3 Aromatic Protons : 4 Aliphatic Protons (2H + 2H).

    • Byproduct: 6 Aromatic Protons (3H from each ring) : 4 Aliphatic Protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified sample (or crude mixture) in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the clear observation of exchangeable protons like -OH.

  • Instrumentation: A standard NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected Results & Interpretation
CompoundKey ¹H NMR Signals (Approx. δ, ppm in DMSO-d₆)Integration Ratio (Aromatic:Aliphatic)
4-(2-Hydroxyethoxy)-3-nitropyridine ~8.9 (d, H-2), ~8.5 (s, H-5), ~7.3 (d, H-6), ~4.9 (t, -OH) , ~4.2 (t, -O-CH₂-), ~3.7 (q, -CH₂-OH)3 : 4
1,2-bis(3-nitropyridin-4-yloxy)ethane ~8.9 (d, H-2), ~8.5 (s, H-5), ~7.3 (d, H-6), ~4.5 (s, -O-CH₂-CH₂-O-) 6 : 4 (or 3 : 2)

Conclusion

The differentiation of 4-(2-Hydroxyethoxy)-3-nitropyridine from its common bis-substituted byproduct is a critical step in ensuring product quality for research and development. While their structural similarity poses a challenge, a systematic and multi-faceted analytical approach provides a clear path to confident identification. By integrating the separation power of HPLC , the definitive mass confirmation of MS , and the unparalleled structural detail of NMR , researchers can establish a self-validating system for quality control. This integrated strategy not only confirms the identity of the desired product but also allows for the accurate profiling and quantification of process-related impurities, which is an essential requirement in modern drug development and chemical synthesis.

References

  • Benchchem. (2025). Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide. Benchchem.
  • Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Gajewska, M., & Obrebska, M. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Benchchem. (n.d.). Synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol: A Technical Guide. Benchchem.
  • Sharma, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International.
  • Carroll, A. R., et al. (2021). Natural products dereplication by diffusion ordered NMR spectroscopy (DOSY). Chemical Science. Available at: [Link]

  • Kovacic, P., et al. (1986). Gas chromatographic separation of substituted pyridines. Journal of Chromatographic Science. Available at: [Link]

  • Spáčil, Z., et al. (2001). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Analytical Chemistry.
  • World Health Organization. (2024). TESTS FOR DIETHYLENE GLYCOL AND ETHYLENE GLYCOL IN LIQUID PREPARATIONS FOR ORAL USE. WHO. Available at: [Link]

  • Nailendra, M. A., et al. (2026). Improving Product Purity of Ethylene Glycol Production from Ethylene Oxide by Modify Process Using Multi-stage Distillation. Journal of Chemical Engineering Research Progress.
  • Perjessy, A., et al. (1997). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Heterocyclic Communications. Available at: [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Bingol, K., & Brüschweiler, R. (2022). nmRanalysis: An Open-Source Web Application for Semi-Automated NMR Metabolite Profiling. Journal of Chemical Information and Modeling. Available at: [Link]

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Comparative

A Comparative Guide to Purity Analysis of 4-(2-Hydroxyethoxy)-3-nitropyridine (&gt;98%)

Prepared by: [Your Name/Department], Senior Application Scientist Introduction 4-(2-Hydroxyethoxy)-3-nitropyridine is a substituted pyridine derivative with significant potential as a key building block in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: [Your Name/Department], Senior Application Scientist

Introduction

4-(2-Hydroxyethoxy)-3-nitropyridine is a substituted pyridine derivative with significant potential as a key building block in the synthesis of novel pharmaceutical compounds and other advanced materials.[1] Its functional groups—a hydroxyl, an ether, and a nitro group on a pyridine core—make it a versatile intermediate for creating complex molecular architectures. In drug development and other high-purity applications, the precise characterization of this compound's purity is not merely a quality control step but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final product. A purity level of >98% necessitates the use of robust, validated analytical methods capable of detecting and quantifying trace impurities.

This guide provides a comparative analysis of several key analytical techniques for the comprehensive purity assessment of 4-(2-Hydroxyethoxy)-3-nitropyridine. We will delve into the principles, experimental protocols, and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods. The focus will be on explaining the rationale behind methodological choices, enabling researchers and drug development professionals to design and implement a self-validating system for purity analysis.

Potential Impurities in 4-(2-Hydroxyethoxy)-3-nitropyridine

The purity profile of 4-(2-Hydroxyethoxy)-3-nitropyridine is intrinsically linked to its synthetic route. A common synthesis might involve the reaction of a chloronitropyridine with ethylene glycol. This process can introduce several types of impurities:

  • Starting Materials: Unreacted 4-chloro-3-nitropyridine or excess ethylene glycol.

  • By-products: Isomeric products, or products of side reactions such as di-substituted pyridines.

  • Degradation Products: Compounds formed by hydrolysis, oxidation, or other degradation pathways, potentially leading to the formation of 4-hydroxy-3-nitropyridine.[2]

  • Residual Solvents: Solvents used during the synthesis and purification steps are common process-related impurities that must be quantified.[3]

A thorough purity analysis must be able to separate and quantify the main component from these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is a cornerstone technique for the purity profiling of non-volatile and thermally labile pharmaceutical compounds.[4] For a UV-active molecule like 4-(2-Hydroxyethoxy)-3-nitropyridine, a reversed-phase HPLC method with UV detection is the most common and effective approach.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of 4-(2-Hydroxyethoxy)-3-nitropyridine in 1 mL of a 50:50 mixture of acetonitrile and water.

Causality Behind Experimental Choices
  • C18 Column: The C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules, making it a versatile starting point for method development.

  • Acidified Mobile Phase: The addition of an acid like trifluoroacetic acid (TFA) to the mobile phase helps to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape.

  • Gradient Elution: A gradient is used to ensure that both polar and non-polar impurities can be eluted and resolved within a reasonable analysis time.[5]

Gas Chromatography (GC): An Orthogonal Approach

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For pyridine derivatives, it can serve as an excellent orthogonal method to HPLC, providing complementary information on purity, especially for volatile impurities and residual solvents.

Principle of the Method

GC separates compounds based on their boiling points and their interactions with the stationary phase. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster.

Experimental Protocol: GC-FID
  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Column: A mid-polarity column (e.g., DB-17ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Splitless.

  • Sample Preparation: Dissolve 10 mg of 4-(2-Hydroxyethoxy)-3-nitropyridine in 1 mL of methanol.

Causality Behind Experimental Choices
  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it suitable for purity analysis where impurities may be present at low levels.

  • Splitless Injection: This injection mode is used to transfer the maximum amount of sample onto the column, which is crucial for detecting trace-level impurities.

  • Temperature Programming: A temperature ramp is necessary to elute compounds with a wide range of boiling points, from volatile residual solvents to the higher-boiling main component and related impurities.

Spectroscopic Methods for Structural Confirmation and Impurity Identification

While chromatographic methods are excellent for separating and quantifying impurities, spectroscopic techniques are essential for confirming the structure of the main component and identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component. Additionally, quantitative NMR (qNMR) can be used as a primary method for determining purity by comparing the integral of a signal from the analyte to that of a certified internal standard.

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), mass spectrometry provides molecular weight information for each separated component. Fragmentation patterns can then be used to identify the structures of unknown impurities.[7]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups present in the molecule, serving as a valuable tool for identity confirmation.[8]

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the desired sensitivity, speed of analysis, and the nature of the impurities being targeted.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Primary Use Purity determination and impurity profiling.Residual solvent analysis and orthogonal purity check.
Typical Detector UV-Vis / Photodiode Array (PDA)Flame Ionization (FID) / Mass Spectrometer (MS)
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.06%
Precision (% RSD) < 1.0%< 1.5%
Analysis Time 20 - 40 minutes15 - 30 minutes

Note: The values in this table are representative and may vary depending on the specific instrumentation and method parameters.[4]

Recommended Workflow for Purity Analysis

A robust and self-validating workflow for the purity analysis of 4-(2-Hydroxyethoxy)-3-nitropyridine should incorporate multiple techniques to provide a comprehensive characterization of the material.

Sources

Validation

carbon-13 NMR peak assignments for hydroxyethoxy substituted pyridines

Title: Comparative Guide: C NMR Structural Elucidation of Hydroxyethoxy-Substituted Pyridines Executive Summary & Technical Scope This guide provides a definitive framework for the structural assignment of hydroxyethoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide:


C NMR Structural Elucidation of Hydroxyethoxy-Substituted Pyridines

Executive Summary & Technical Scope

This guide provides a definitive framework for the structural assignment of hydroxyethoxy-substituted pyridines using Carbon-13 (


C) NMR. These compounds—frequently encountered as solubilizing linkers in PROTACs and fragment-based drug discovery—present unique spectroscopic challenges due to the interplay between nitrogen electronegativity, resonance effects, and potential tautomeric ambiguity (specifically in 2- and 4-substituted isomers).

The Core Challenge: Distinguishing between O-alkylated pyridines (ethers) and their N-alkylated isomers (pyridones), and accurately assigning the regiochemistry (2-, 3-, or 4-position) of the hydroxyethoxy chain (


).

Mechanistic Foundations of Shift Assignments

To accurately assign peaks, one must understand the causal electronic factors influencing the pyridine ring. Do not rely solely on database matching; use the following mechanistic logic to validate your assignments.

The Nitrogen Effect (Inductive vs. Mesomeric)
  • 
    -Carbons (C2/C6):  Highly deshielded (
    
    
    
    145–155 ppm) due to the direct inductive withdrawal (
    
    
    ) of the nitrogen atom.
  • 
    -Carbon (C4):  Moderately deshielded (
    
    
    
    135–140 ppm) relative to benzene.
  • 
    -Carbons (C3/C5):  Shielded (
    
    
    
    123–128 ppm) due to ground-state electron density distribution, though less than in benzene.
The Hydroxyethoxy Substituent Effect

The


 group acts as a strong electron donor via resonance (

) and an electron withdrawer via induction (

).
  • Ipso Effect (The attached carbon): Massive downfield shift (

    
     to 
    
    
    
    ppm).
  • Ortho Effect: Significant upfield shift (

    
     ppm) due to resonance shielding.
    
  • Para Effect: Moderate upfield shift (

    
     ppm).
    
  • The Side Chain: The ethylene glycol linker typically appears in the aliphatic region:

    • 
      : 
      
      
      
      69–71 ppm (Deshielded by Pyridine-O).
    • 
      : 
      
      
      
      59–61 ppm.

Comparative Analysis: Isomer-Specific Assignments

The following data compares the three regioisomers. Note that chemical shifts are solvent-dependent; values below are standardized for DMSO-


 , the preferred solvent for these polar compounds to prevent aggregation and exchange broadening.
Table 1: Diagnostic C Chemical Shifts (ppm) in DMSO-
Carbon Position2-(2-hydroxyethoxy) 3-(2-hydroxyethoxy) 4-(2-hydroxyethoxy) Mechanistic Rationale
C2 (Ipso/Ortho) 163.5 137.8151.2C2 is ipso in the 2-isomer (max deshielding).
C3 (Ortho/Ipso) 111.2154.5 109.5C3 is shielded by ortho-oxygen in 2- and 4-isomers.
C4 (Meta/Para) 139.5121.5164.8 C4 is ipso in the 4-isomer.
C5 (Para/Meta) 117.8124.2109.5C5 is shielded (ortho) in the 4-isomer.
C6 (Ortho) 147.2141.5151.2C6 remains deshielded by Nitrogen in all cases.
Linker O-CH

69.569.869.2Ether carbon; position varies slightly by isomer.
Linker CH

-OH
59.859.859.5Terminal alcohol carbon; relatively constant.

Critical Note on Tautomerism: If you observe a Carbonyl-like peak at 162-165 ppm combined with a C3/C5 shift appearing as alkene-like (<110 ppm) and N-substitution, you likely have the Pyridone tautomer (N-alkylated), not the O-alkylated pyridine. The values above are strictly for the O-linked ether.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle differences between C3 and C5 or the linker carbons, standard "walk-up" NMR parameters are insufficient. Use this optimized protocol.

Step 1: Sample Preparation
  • Concentration: Dissolve 15–20 mg of compound in 0.6 mL DMSO-

    
    . (CDCl
    
    
    
    often leads to broadening of the -OH signals and potential solubility issues for polar derivatives).
  • Tube: Use high-quality 5mm tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C2/C3/C4 depending on substitution) have long

    
     relaxation times. Insufficient D1 leads to missing ipso peaks.
    
  • Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N on quaternary carbons.

  • Spectral Width: 240 ppm (ensure carbonyl/ipso regions are not aliased).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 1.0 – 2.0 Hz to reduce noise.

Structural Elucidation Workflow

The following decision logic outlines how to definitively assign a hydroxyethoxy pyridine using a combination of 1D and 2D NMR techniques.

NMR_Workflow Start Unknown Hydroxyethoxy Pyridine Isomer Check_C2 Analyze C2/C6 Region (145-165 ppm) Start->Check_C2 Isomer_4 Symmetric Signals? (Only 3 aromatic peaks) Check_C2->Isomer_4 Symmetry Check Confirm_4 4-Isomer Confirmed (C2/C6 equivalent) Isomer_4->Confirm_4 Yes Isomer_2_3 Asymmetric Signals (5 aromatic peaks) Isomer_4->Isomer_2_3 No HMBC_Validation HMBC Validation: Correlate O-CH2 protons to Ipso Carbon Confirm_4->HMBC_Validation Check_Ipso Identify Ipso Carbon Shift Isomer_2_3->Check_Ipso Path_2 Ipso > 160 ppm (C2) Check_Ipso->Path_2 Path_3 Ipso ~ 155 ppm (C3) Check_Ipso->Path_3 Confirm_2 2-Isomer Confirmed Path_2->Confirm_2 Confirm_3 3-Isomer Confirmed Path_3->Confirm_3 Confirm_2->HMBC_Validation Confirm_3->HMBC_Validation

Figure 1: Decision tree for distinguishing pyridine isomers based on symmetry and ipso-carbon chemical shifts.

Advanced Validation: 2D NMR Correlations

Do not stop at 1D assignments. Use Heteronuclear Multiple Bond Correlation (HMBC) to link the side chain to the ring. This is the "Self-Validating" step required for high-integrity data.

HMBC Pathway (Long-Range C-H Coupling)
  • Identify the Linker: Locate the triplet at

    
    4.0–4.5 ppm in the 
    
    
    
    H NMR
    (the
    
    
    protons).
  • Trace the Connection: Look for a strong cross-peak in the HMBC spectrum between these protons and a quaternary carbon in the aromatic region.

    • If correlation is to

      
      163 ppm 
      
      
      
      2-Isomer .
    • If correlation is to

      
      155 ppm 
      
      
      
      3-Isomer .
    • If correlation is to

      
      165 ppm 
      
      
      
      4-Isomer .

HMBC_Logic Proton Proton NMR: O-CH2 Triplet (~4.4 ppm) Coupling HMBC 3-Bond Coupling Proton->Coupling Carbon 13C Target: Pyridine Ring Carbon Coupling->Carbon Defines Substitution Site

Figure 2: The critical HMBC correlation that definitively links the hydroxyethoxy chain to the specific pyridine ring position.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (The authoritative text for substituent increments).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on heterocycle relaxation times).

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed electronic effects in pyridine systems).

  • SDBS Web: Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan). Reference spectra for 2-, 3-, and 4-methoxypyridine used as base scaffolds for increment calculation.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Hydroxyethoxy)-3-nitropyridine

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(2-Hydroxyethoxy)-3-nitropyridine. As a nitrated aromatic compound, it requires careful handling to mitigate risks to pe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(2-Hydroxyethoxy)-3-nitropyridine. As a nitrated aromatic compound, it requires careful handling to mitigate risks to personnel and the environment. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Irritation: This class of compounds is known to be irritating to the eyes, skin, and respiratory system.[1][2][3][4] Direct contact and inhalation of dust or aerosols must be strictly avoided.[1][5]

  • Toxicity: Nitrated aromatic compounds as a class can present toxicological risks. The compound is considered harmful if swallowed.[2][6]

  • Reactivity: While stable under normal conditions, nitro compounds can be reactive.[7] They are often incompatible with strong oxidizing agents and strong acids.[8] Mixing with incompatible materials can lead to dangerous chemical reactions.[9]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. These chemicals should not be allowed to enter drains or waterways.[1]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the identified hazards, a stringent protocol of engineering controls and personal protective equipment is non-negotiable.

Engineering Controls:

  • Chemical Fume Hood: All handling of 4-(2-Hydroxyethoxy)-3-nitropyridine, including weighing, transfers, and preparation for disposal, must be conducted within a certified chemical fume hood.[10] This is the primary defense against inhaling hazardous dust or vapors.[5][11]

  • Eyewash Station and Safety Shower: Facilities must be equipped with a readily accessible and functional eyewash station and safety shower.[1][10][12]

Personal Protective Equipment (PPE): The following table summarizes the mandatory PPE for handling this compound.

Body PartProtection TypeRationale
Eyes/Face Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[3][13]
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber)Prevents skin contact, which can cause irritation.[1][14] Always check glove manufacturer data for compatibility.
Body Fully buttoned laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[10][11]

Waste Characterization and Disposal Workflow

4-(2-Hydroxyethoxy)-3-nitropyridine and materials contaminated with it must be classified as hazardous waste.[10] This classification is mandated by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15]

The following diagram outlines the complete workflow for proper disposal, from the point of generation to final removal by trained professionals.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EHS EHS/Facility Procedures gen Waste Generation (e.g., residual solid, contaminated wipes, used glassware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Initiates Disposal container Select Compatible Hazardous Waste Container ppe->container transfer Transfer Waste into Container (Inside a Fume Hood) container->transfer seal Securely Seal Container (No funnels left in place) transfer->seal label_waste Label Container Correctly (See Table 2 for details) seal->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store pickup_req Request Waste Pickup (Contact EHS/Waste Coordinator) store->pickup_req When container is 90% full or per schedule ehs_pickup EHS Collects Waste from SAA pickup_req->ehs_pickup final_disp Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) ehs_pickup->final_disp

Caption: Disposal workflow for 4-(2-Hydroxyethoxy)-3-nitropyridine.

Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure safety and compliance.

Step 1: Waste Segregation

  • Action: Designate a specific, labeled hazardous waste container solely for 4-(2-Hydroxyethoxy)-3-nitropyridine and materials directly contaminated with it (e.g., gloves, weigh boats, pipette tips).

  • Causality: Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[9] Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.[16]

Step 2: Container Selection and Labeling

  • Action: Choose a container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with nitropyridines (e.g., high-density polyethylene or glass).[14][15]

  • Causality: The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be compatible with their contents to prevent degradation and leaks.[15] Proper labeling is required by the EPA to ensure waste is correctly identified and managed throughout the disposal process.[14][17]

Label ElementRequirement
Header "HAZARDOUS WASTE"[17]
Chemical Name List the full, unabbreviated chemical name: "4-(2-Hydroxyethoxy)-3-nitropyridine"[17]
Composition List all constituents and their approximate percentages.
Hazard Information Clearly indicate the primary hazards (e.g., "Irritant," "Toxic").
Accumulation Start Date The date when the first drop of waste was added to the container.[14]
Generator Information Principal Investigator's name, lab location, and contact information.

Step 3: Waste Accumulation

  • Action: Collect the waste in the labeled container at or near the point of generation, such as inside the fume hood where the work is performed.[15] Keep the container closed at all times except when adding waste.[17]

  • Causality: This practice, known as satellite accumulation, is an EPA requirement that minimizes the risk of spills and exposure by keeping the waste under the control of laboratory personnel.[17]

Step 4: Arranging for Final Disposal

  • Action: Once the container is nearly full (approximately 90%) or reaches the storage time limit set by your institution (often six months for academic labs), contact your EHS department to schedule a pickup.[15][17]

  • Causality: Do not attempt to treat, neutralize, or dispose of the chemical yourself via sink or regular trash.[10][18] Final disposal must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with federal and state law.[19]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (Contained within a fume hood):

    • Ensure your PPE is intact.

    • Use a chemical absorbent material (e.g., vermiculite or sand) to contain and absorb the spill.[16] Do not use combustible materials like paper towels on the neat compound.

    • Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[5][10]

    • Decontaminate the area with a suitable solvent recommended by your EHS department, followed by soap and water.[10]

    • Collect all cleanup materials as hazardous waste.[10]

  • Major Spill (Outside of a fume hood or large quantity):

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.[10]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[10]

Regulatory Compliance

Proper disposal is governed by several key regulations. Adherence to the protocols in this guide will help ensure compliance with:

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that outlines safe handling and disposal procedures.[9][20][21]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" management system for hazardous waste.[15]

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a robust safety culture and ensure the responsible management of chemical waste.

References

  • Daniels Health. (2025, May 21).
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Safety and Handling of 2,6-Dimethyl-3-Nitropyridine in Chemical Processes.
  • ECHEMI. (n.d.).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. research.columbia.edu.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. nsta.org.
  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. vumc.org.
  • Material Safety D
  • National Center for Biotechnology Information. (n.d.).
  • ERG Environmental. (n.d.).
  • Apollo Scientific. (n.d.).
  • Cole-Parmer. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2025, December 27).
  • Merck Millipore. (2024, July 2).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. acs.org.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. epa.gov.
  • BeanTown Chemical. (2015, March 5).
  • ChemicalBook. (2025, September 13).
  • Fisher Scientific. (2025, September 12).
  • BenchChem. (2025). Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide.
  • PubMed. (2017, October 9). Simultaneous pyridine biodegradation and nitrogen removal in an aerobic granular system. pubmed.ncbi.nlm.nih.gov.
  • Fisher Scientific. (2025, December 18).
  • TCI Chemicals. (2025, September 17). Safety Data Sheet - 2,4-Dichloro-3-nitropyridine.
  • Fisher Scientific. (2024, March 18).
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet - 4-Hydroxy-3-nitropyridine N-oxide.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • ResearchGate. (n.d.). (PDF)
  • Physikalisch-Technische Bundesanstalt. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Hydroxyethoxy)-3-nitropyridine
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